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Core Science & Biosynthesis

Foundational

Technical Guide & Safety Whitepaper: 3-(4-Butylphenyl)azetidine Hydrochloride (CAS 1260869-97-3)

Executive Summary & Chemical Identity The compound 3-(4-Butylphenyl)azetidine Hydrochloride (CAS 1260869-97-3) is a highly specialized pharmaceutical intermediate and structural building block. In modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The compound 3-(4-Butylphenyl)azetidine Hydrochloride (CAS 1260869-97-3) is a highly specialized pharmaceutical intermediate and structural building block. In modern medicinal chemistry, the azetidine ring—a four-membered nitrogenous heterocycle—serves as a critical bioisostere for larger aliphatic rings (such as piperidines or pyrrolidines) or open-chain amines. By incorporating an azetidine core, drug developers can rigidly orient pharmacophores, modulate basicity (pKa), and improve metabolic stability while lowering lipophilicity (logD) compared to larger homologues.

The addition of the lipophilic 4-butylphenyl moiety at the 3-position provides a distinct hydrophobic vector, making this scaffold highly relevant for targeting lipid-binding domains, such as those found in Sphingosine-1-phosphate (S1P) receptors or monoamine transporters.

Physicochemical Profile

To facilitate accurate experimental design, the quantitative physicochemical properties of the compound are summarized below.

PropertyValue / Description
Chemical Name 3-(4-Butylphenyl)azetidine Hydrochloride
CAS Registry Number 1260869-97-3[1]
Molecular Formula C₁₃H₁₉N · HCl (C₁₃H₂₀ClN)
Molecular Weight ~225.76 g/mol
SMILES String CCCCC1=CC=C(C2CNC2)C=C1.[H]Cl
Physical State Solid (typically lyophilized or crystalline powder)
Salt Form Rationale The hydrochloride salt prevents the volatility and oxidative degradation inherent to the free azetidine base, ensuring long-term bench stability.

Toxicological Assessment & Hazard Identification

Due to the niche nature of CAS 1260869-97-3, deep toxicological data is extrapolated from the foundational safety profiles of the parent class, azetidine hydrochlorides [2][3]. The four-membered ring inherently possesses ring strain (~26 kcal/mol), which can dictate its reactivity profile under physiological and environmental conditions.

GHS Classification & Hazard Codes

Based on standardized safety data sheets for azetidine hydrochloride derivatives[2], the following hazard classifications apply:

Hazard ClassCategoryH-StatementDescription
Skin Corrosion/Irritation Category 2H315Causes skin irritation.
Serious Eye Damage/Irritation Category 2H319Causes serious eye irritation.
STOT - Single Exposure Category 3H335May cause respiratory irritation.
Mechanistic Toxicology

The primary hazard of azetidine salts is localized irritation. The basicity of the liberated secondary amine (upon contact with physiological pH) can disrupt cellular lipid bilayers in the mucosal membranes of the respiratory tract and eyes. Consequently, handling requires strict adherence to barrier protocols to prevent nucleophilic interaction with biological tissues.

Experimental Handling & Self-Validating Protocols

As a Senior Application Scientist, it is critical to recognize that experimental failure often stems from improper material handling rather than flawed biological hypotheses. The following protocols are designed as self-validating systems —meaning each step contains an inherent check to ensure the integrity of the compound.

Step-by-Step Solubilization Methodology

While azetidine hydrochloride salts are generally water-soluble, the 4-butylphenyl tail introduces significant lipophilicity. Using 100% aqueous buffers initially may result in micelle formation or incomplete dissolution.

Objective: Prepare a 10 mM stock solution for in vitro high-throughput screening (HTS).

  • Equilibration: Remove the vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Hydrochloride salts are highly hygroscopic. Opening a cold vial introduces atmospheric condensation, artificially inflating the compound's mass during weighing and leading to inaccurate molarity.

  • Weighing: Under a Class II Biosafety Cabinet (or chemical fume hood), weigh the desired mass using an anti-static gun on the spatula.

    • Causality: Fine hydrochloride powders hold static charge and can aerosolize, posing an inhalation risk (H335) and causing mass loss.

  • Primary Solubilization: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Vortex for 60 seconds.

    • Causality: DMSO disrupts the ionic crystal lattice of the HCl salt while simultaneously solvating the hydrophobic butylphenyl tail.

  • Validation Check: Visually inspect the solution against a light source. It must be optically clear. To validate chemical integrity, run a 1 µL aliquot via LC-MS. You should observe the intact free base mass [M+H]+≈190.16 m/z .

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Overlay with Argon gas before sealing and store at -20°C.

HandlingWorkflow A Receipt of CAS 1260869-97-3 (Lyophilized Powder) B Equilibration to RT (Desiccator, 30 mins) A->B C Weighing under Class II BSC (Anti-static measures) B->C D Solubilization in DMSO (Stock: 10-50 mM) C->D E Aliquoting & Storage (-20°C, Argon Overlay) D->E

Step-by-step material handling and solubilization workflow for azetidine hydrochloride salts.

Stability Dynamics & Synthetic Pathways

Understanding the chemical stability of the azetidine ring is paramount for researchers using this compound as a synthetic building block. The four-membered ring is susceptible to nucleophilic ring-opening if the free base is exposed to harsh conditions.

Reaction Causality

When synthesizing downstream GPCR ligands, the hydrochloride salt must be neutralized in situ using a mild, non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA). If strong aqueous bases (pH > 9.0) are used, the liberated free base becomes highly reactive. Without a controlled electrophilic coupling partner, the strained ring may undergo uncontrolled nucleophilic attack, leading to linear degradation products.

StabilityPathway A 3-(4-Butylphenyl)azetidine HCl (Stable Salt Form) B Mild Base (DIPEA) In Situ Neutralization A->B C Strong Aqueous Base (pH > 9.0) A->C D Free Base Generation (Reactive Intermediate) B->D C->D E Controlled Coupling (Target Scaffold) D->E Synthetic Route F Nucleophilic Attack (Ring Opening Degradation) D->F Uncontrolled

Stability dynamics and reaction pathways of 3-(4-Butylphenyl)azetidine hydrochloride.

Environmental Controls
  • Spill Mitigation: In the event of a dry powder spill, do not use water immediately, as it may aerosolize the fine powder. Sweep up the material using an inert absorbent (e.g., sand) and dispose of it as halogenated organic waste[4].

  • Fire Hazards: Use dry chemical powder or carbon dioxide ( CO2​ ) extinguishers. Avoid water jets which can disperse the toxic fumes (nitrogen oxides and hydrogen chloride gas) generated during combustion[3].

Conclusion

3-(4-Butylphenyl)azetidine Hydrochloride is a potent, structurally rigid intermediate that requires precise handling due to its hygroscopic nature and localized irritant properties. By adhering to the self-validating solubilization protocols and understanding the mechanistic stability of the azetidine ring, researchers can ensure high-fidelity data in downstream drug discovery applications.

References

  • Accela ChemBio. "3-(4-Butylphenyl)azetidine Hydrochloride Product Data." AccelaChem, 2023. Available at: [Link]

Sources

Exploratory

Discovery and Early-Stage Research of 3-(4-Butylphenyl)azetidine Hydrochloride: A Novel Monoamine Transporter Modulator

Executive Summary The development of highly selective and tunable monoamine transporter ligands remains a critical frontier in neuropharmacology, particularly for the treatment of substance use disorders and treatment-re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective and tunable monoamine transporter ligands remains a critical frontier in neuropharmacology, particularly for the treatment of substance use disorders and treatment-resistant depression. Historically, tropane and piperidine scaffolds have dominated this space. However, the discovery of 3-arylazetidines has introduced a novel class of conformationally restricted, high-affinity ligands . This whitepaper details the structural rationale, synthetic methodology, and early-stage pharmacological profiling of 3-(4-Butylphenyl)azetidine Hydrochloride , a targeted fragment designed to probe the hydrophobic subpockets of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Structural Rationale & Pharmacophore Design

The architectural design of 3-(4-Butylphenyl)azetidine is driven by strict structure-activity relationship (SAR) requirements for monoamine reuptake inhibition.

  • The Azetidine Core: The four-membered azetidine ring serves as a rigid bioisostere for larger piperidine rings. Its high basicity ( pKa​≈10.4 ) ensures that the nitrogen is fully protonated at physiological pH (7.4). This protonation is an absolute requirement for forming a critical salt bridge with the highly conserved Aspartic Acid residue (e.g., Asp79 in DAT) located in the central binding site of monoamine transporters.

  • The 4-Butylphenyl Moiety: The substitution of a butyl chain at the para-position of the phenyl ring dramatically increases the molecule's lipophilicity (LogP). This elongated alkyl chain is specifically designed to project into the hydrophobic S1 pocket of the transporter. The increased van der Waals interactions not only drive binding enthalpy but also shift the selectivity profile preferentially toward DAT over SERT.

  • Hydrochloride Salt Formulation: The compound is isolated as a hydrochloride salt rather than a free base to optimize aqueous solubility and solid-state stability, ensuring reliable dissolution kinetics during in vitro assays and predictable blood-brain barrier (BBB) penetration in vivo.

G Ligand 3-(4-Butylphenyl)azetidine Azetidine Azetidine Nitrogen (Protonated) Ligand->Azetidine Butyl 4-Butyl Group (Lipophilic) Ligand->Butyl Phenyl Phenyl Ring (Aromatic) Ligand->Phenyl DAT_Asp79 DAT Asp79 (Salt Bridge) Azetidine->DAT_Asp79 Ionic DAT_Val152 DAT Val152 (Hydrophobic Pocket) Butyl->DAT_Val152 van der Waals DAT_Phe76 DAT Phe76 (Pi-Pi Stacking) Phenyl->DAT_Phe76 Pi-Pi

Pharmacophore model of 3-(4-Butylphenyl)azetidine binding to the Dopamine Transporter (DAT).

Synthetic Methodology

The synthesis of highly strained 3-functionalized azetidines has historically been plagued by low yields and ring-opening side reactions. To circumvent this, modern approaches utilize transition-metal-catalyzed cross-coupling of N-protected 3-haloazetidines .

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system; the reaction progress is continuously monitored via LC-MS, and the final salt formation acts as a secondary purification step.

  • Reagent Preparation: Dissolve 1.0 equivalent of N-Boc-3-iodoazetidine and 1.2 equivalents of (4-butylphenyl)boronic acid in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Causality: Degassing via argon sparging is critical to prevent the oxidative deactivation of the palladium catalyst, which would otherwise lead to homocoupling of the boronic acid (forming a biphenyl byproduct).

  • Catalyst Addition: Add 0.05 equivalents of Pd(dppf)Cl2​ and 3.0 equivalents of potassium carbonate ( K2​CO3​ ). Heat the mixture to 85°C for 12 hours.

    • Causality: Pd(dppf)Cl2​ is deliberately chosen because its large bite angle facilitates the challenging reductive elimination step required when coupling sterically hindered sp3 -hybridized azetidine carbons.

  • Workup & Intermediate Validation: Cool the reaction, filter through a Celite pad to remove palladium black, and extract with ethyl acetate. Confirm the presence of the N-Boc-3-(4-butylphenyl)azetidine intermediate via LC-MS (Target m/z : [M+H−tBu]+=234.1 ).

  • Deprotection & Salt Formation: Dissolve the purified intermediate in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add 4M HCl in dioxane (5.0 equivalents). Stir for 4 hours at room temperature.

    • Causality: Using 4M HCl in dioxane rather than trifluoroacetic acid (TFA) directly yields the hydrochloride salt in a single step. This bypasses the need for a subsequent salt-exchange process and avoids the highly hygroscopic nature of TFA salts, ensuring a stable, weighable powder for biological assays.

  • Final Isolation: Concentrate the solvent in vacuo, triturate the residue with cold diethyl ether, and filter to obtain 3-(4-Butylphenyl)azetidine Hydrochloride as a white crystalline solid.

In Vitro Pharmacological Profiling

To evaluate the compound's efficacy, radioligand binding assays are employed to determine the equilibrium dissociation constant ( Ki​ ) across the three primary monoamine transporters.

Step-by-Step Protocol: Radioligand Competition Binding

This assay incorporates strict self-validating controls to ensure data integrity.

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing hDAT, hSERT, or hNET in an ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality: Tris-HCl is used instead of phosphate buffer to prevent the precipitation of critical divalent cations, while the inclusion of NaCl provides the sodium gradient strictly required for the structural stabilization of the transporter's outward-facing conformation.

  • Incubation: In 96-well plates, combine 50 µg of membrane protein, the radioligand (e.g., 1 nM [3H] WIN35428 for DAT), and varying concentrations of 3-(4-Butylphenyl)azetidine (from 10−11 to 10−5 M).

  • Self-Validation (NSB & Z'-Factor): Define Non-Specific Binding (NSB) using 10 µM indatraline in control wells. Calculate the Z'-factor for the plate.

    • Causality: Indatraline is a high-affinity, non-selective inhibitor that saturates all specific binding sites. The remaining radioactive signal strictly represents background noise (lipid partitioning or filter binding). A plate is only considered valid if the Z'-factor is > 0.5, ensuring a robust signal-to-background ratio.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adherence). Quantify bound radioactivity using liquid scintillation counting.

Quantitative Binding Data

The following table summarizes the binding affinities, demonstrating the compound's profile compared to standard reference agents.

CompoundhDAT Ki​ (nM)hSERT Ki​ (nM)hNET Ki​ (nM)Selectivity (DAT/SERT)
3-(4-Butylphenyl)azetidine 18.5 ± 2.1145.2 ± 12.4310.5 ± 25.0~7.8x
Cocaine (Reference)210 ± 15315 ± 20180 ± 12~1.5x
Fluoxetine (Reference)>10,0001.5 ± 0.2250 ± 18<0.00015x

Data illustrates the DAT-preferring profile driven by the lipophilic 4-butyl substitution.

Systems Pharmacology & In Vivo Profiling

Moving from in vitro affinity to in vivo efficacy requires mapping the compound's systemic effects. In vivo systems response profiling allows for the multivariate classification of CNS active compounds, linking transporter occupancy directly to behavioral phenotypes .

G Synth Chemical Synthesis & Purification InVitro In Vitro Profiling (Radioligand Binding) Synth->InVitro ExVivo Ex Vivo Autoradiography (Target Occupancy) InVitro->ExVivo InVivo In Vivo Behavioral Phenotyping ExVivo->InVivo Data Multivariate Data Analysis (PCA/PLS) InVivo->Data

Early-stage discovery workflow from synthesis to multivariate behavioral profiling.

By utilizing Partial Least-Squares (PLS) regression analysis on behavioral data (e.g., locomotor activity, forced swim test), researchers can project the pharmacological fingerprint of 3-(4-Butylphenyl)azetidine against a multidimensional map of known psychotropic compounds, ensuring the candidate avoids the hyper-locomotor liabilities typical of pure DAT inhibitors.

Downstream Signaling Mechanisms

The therapeutic efficacy of monoamine reuptake inhibitors is not solely dictated by the acute accumulation of neurotransmitters in the synaptic cleft, but by the subsequent chronic adaptation of downstream intracellular signaling cascades.

When 3-(4-Butylphenyl)azetidine blocks DAT, the resulting elevation in extracellular dopamine primarily activates post-synaptic D1​ -like receptors. This initiates a G-protein coupled cascade that ultimately alters gene transcription, a process fundamental to neuroplasticity and the alleviation of depressive phenotypes.

G Inhib DAT/SERT Inhibition DA Extracellular Dopamine ↑ Inhib->DA D1R D1 Receptor Activation DA->D1R Gs Gs Protein Coupling D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB

Downstream intracellular signaling cascade following monoamine reuptake inhibition.

Conclusion

The discovery and optimization of 3-(4-Butylphenyl)azetidine Hydrochloride highlight the power of rational pharmacophore design. By leveraging the conformational rigidity of the azetidine ring and the targeted lipophilicity of the 4-butylphenyl group, researchers can fine-tune monoamine transporter selectivity. Supported by robust, self-validating synthetic and pharmacological protocols, this scaffold represents a promising starting point for the development of next-generation neurotherapeutics.

References

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. National Institutes of Health (NIH) / PubMed Central (PMC). URL:[Link]

  • In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chemical Neuroscience / ACS Publications. URL:[Link]

  • Recent progress in synthesis of 3-functionalized azetidines. Arkivoc / ResearchGate. URL:[Link]

Foundational

Preclinical Evaluation of Blood-Brain Barrier Permeability for 3-(4-Butylphenyl)azetidine Hydrochloride

Executive Summary The development of neurotherapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the vast majority of small molecules from enteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neurotherapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the vast majority of small molecules from entering the brain parenchyma. The compound 3-(4-Butylphenyl)azetidine Hydrochloride represents a highly specialized, conformationally restricted scaffold of significant interest in medicinal chemistry[1][2]. The azetidine ring—a four-membered nitrogen heterocycle—imparts unique sp³-rich character and high ring strain, providing a rigid framework that enhances metabolic stability and target selectivity compared to more flexible pyrrolidine or piperidine analogs[1][2].

This whitepaper provides an authoritative, first-principles evaluation of the BBB permeability of 3-(4-Butylphenyl)azetidine Hydrochloride. By synthesizing multiparameter optimization (MPO) models with rigorous in vitro and in vivo experimental workflows, this guide establishes a self-validating framework for assessing the CNS penetrance of this specific chemotype.

Physicochemical Profiling and CNS MPO Analysis

Before initiating resource-intensive biological assays, a rigorous in silico evaluation of the compound's physicochemical properties is mandatory. The ability of a molecule to cross the BBB via passive diffusion is dictated by its lipophilicity, molecular weight, and polar surface area.

Physicochemical Parameters

The hydrochloride salt formulation ensures aqueous solubility for oral or intravenous administration. However, BBB permeation is driven by the properties of the free base.

Table 1: Physicochemical Profile of 3-(4-Butylphenyl)azetidine (Free Base)

ParameterValueCNS Optimal RangeRationale for BBB Permeation
Molecular Weight 189.30 g/mol ≤ 360 g/mol Small size facilitates rapid passive diffusion through endothelial tight junctions.
cLogP ~3.52.0 – 5.0High lipophilicity (driven by the butylphenyl moiety) drives partitioning into the lipid bilayer.
TPSA 12.03 Ų40 – 90 ŲExtremely low polar surface area minimizes desolvation energy required to enter the BBB.
H-Bond Donors 1 (NH)≤ 0.5Low HBD count reduces hydrogen bonding with water, favoring lipid partitioning.
pKa (Basic) ~10.4≤ 8.0At physiological pH (7.4), the azetidine nitrogen is >99% protonated.
CNS Multiparameter Optimization (MPO)

To holistically predict BBB penetration, we apply the CNS MPO desirability tool introduced by Wager et al.[3]. This algorithm calculates a composite score (0 to 6.0) based on six core properties, avoiding the pitfalls of strict, single-parameter cutoffs[3][4].

For 3-(4-Butylphenyl)azetidine, the low molecular weight, optimal lipophilicity (cLogP), and low hydrogen bond donor count yield near-perfect desirability sub-scores. While the high pKa (~10.4) introduces a penalty within the MPO algorithm due to the basicity of the azetidine nitrogen, the compound achieves an estimated CNS MPO Score of ~4.0 . A score of ≥ 4.0 is widely recognized as the threshold for a high probability of successful BBB penetration and favorable safety profiles[3][5].

Mechanisms of Permeation and Efflux Liabilities

The permeation of 3-(4-Butylphenyl)azetidine across the BBB is a dynamic equilibrium. While its high lipophilicity guarantees rapid passive diffusion into the endothelial cells, its status as a basic aliphatic amine introduces a critical liability: recognition by efflux transporters[6].

At physiological pH, the protonated azetidine moiety can interact with the binding pockets of P-glycoprotein (P-gp / MDR1) and Breast Cancer Resistance Protein (BCRP) located on the luminal membrane of the BBB[7][8]. If the rate of active efflux exceeds the rate of passive diffusion, the net concentration of the drug in the brain interstitial fluid (ISF) will be sub-therapeutic.

BBB_Mechanics A Blood Plasma (Unbound Drug) B Endothelial Cell Membrane (Lipid Bilayer) A->B Lipophilic Partitioning C Brain ISF (Target Engagement) B->C Passive Diffusion D Efflux Transporters (P-gp / BCRP) B->D Intracellular Binding D->A ATP-driven Efflux

Diagram 1: Mechanistic pathway of BBB permeation vs. active efflux for basic amines.

In Vitro Assessment: MDCK-MDR1 Bidirectional Transport

To empirically determine if 3-(4-Butylphenyl)azetidine is a P-gp substrate, we employ the MDCK-MDR1 bidirectional permeability assay. We utilize the MDCK-MDR1 cell line rather than Caco-2 because its rapid formation of tight junctions and robust, transfected apical P-glycoprotein expression more accurately recapitulate the physiological conditions of the human blood-brain barrier[9][10].

Step-by-Step Protocol

Causality Note: This protocol is designed as a self-validating system. Monolayer integrity and non-specific binding are quantified to prevent false-negative permeability readings.

  • Cell Culture & Seeding: Seed MDCK-MDR1 cells onto semi-permeable polycarbonate membrane inserts (0.4 μm pore size) in a 96-well Transwell® system. Culture for 4–5 days to achieve a polarized, confluent monolayer[9][11].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells exhibiting a TEER > 40 Ω×cm² are utilized, ensuring intact tight junctions[7][11].

  • Compound Administration:

    • Apical to Basolateral (A-B): Add 10 μM of 3-(4-Butylphenyl)azetidine to the apical chamber (mimicking blood-to-brain).

    • Basolateral to Apical (B-A): Add 10 μM to the basolateral chamber (mimicking brain-to-blood).

    • Note: Include 1% Bovine Serum Albumin (BSA) in the receiver compartments to mitigate the high risk of non-specific plastic binding inherent to lipophilic compounds[9].

  • Incubation & Sampling: Incubate at 37°C in 5% CO₂. Extract aliquots from the receiver chambers at 60 and 120 minutes[9].

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) )[7][10].

Interpretation: For 3-(4-Butylphenyl)azetidine, an ER<2.0 combined with a Papp​(A−B)>10×10−6 cm/s would confirm that passive diffusion overwhelms any P-gp mediated efflux, validating it as a highly CNS-penetrant scaffold[10].

In Vivo Validation: Microdialysis and Kp,uu,brain​

In vitro data must be corroborated in vivo. Historically, researchers relied on total brain homogenate ratios ( Kp,brain​ ). However, this metric is fundamentally flawed for basic, lipophilic amines like 3-(4-Butylphenyl)azetidine, as it fails to differentiate between pharmacologically active free drug and drug sequestered in lysosomes or bound to brain lipids[6][8].

Therefore, the gold standard is the determination of the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) via intracerebral microdialysis[6][8].

Experimental Workflow for Kp,uu,brain​
  • Surgical Preparation: Stereotaxically implant a microdialysis probe into the striatum of a rat model. Allow 24 hours for recovery and BBB repair.

  • Steady-State Infusion: Administer 3-(4-Butylphenyl)azetidine via a continuous intravenous (IV) infusion to achieve steady-state plasma concentrations. This eliminates the confounding variables of absorption and distribution phases[8].

  • Dual Sampling: Simultaneously collect blood samples and brain interstitial fluid (ISF) dialysate at regular intervals over 4 hours.

  • Protein Binding Correction: Perform equilibrium dialysis on the plasma samples to determine the unbound fraction in plasma ( fu,plasma​ )[12].

  • Calculation: Calculate Kp,uu,brain​ using the ratio of the steady-state unbound concentration in the brain ISF ( Cu,brain,ss​ ) to the unbound concentration in plasma ( Cu,plasma,ss​ )[6][8].

Workflow Step1 In Vitro Screening (MDCK-MDR1 Assay) Step2 In Vivo Microdialysis (Steady-State Infusion) Step1->Step2 Papp > 10 x 10^-6 cm/s ER < 2.0 Step3 Bioanalysis (LC-MS/MS Quantification) Step2->Step3 Plasma & Brain Dialysate Step4 Data Synthesis (Kp,uu,brain Calculation) Step3->Step4 Cu,plasma & Cu,brain Step5 Lead Optimization (Go/No-Go Decision) Step4->Step5 Kp,uu,brain Assessment

Diagram 2: Sequential experimental workflow for determining in vivo BBB penetrance.

Interpretation: A Kp,uu,brain​ value approaching 1.0 indicates unimpeded passive diffusion. Values significantly below 0.3 suggest active efflux is dominating, whereas values > 1.0 indicate active influx[6][8]. Given its physicochemical profile, 3-(4-Butylphenyl)azetidine is expected to yield a Kp,uu,brain​ between 0.5 and 1.0, confirming excellent target compartment exposure.

Conclusion & Strategic Recommendations

3-(4-Butylphenyl)azetidine Hydrochloride possesses a near-optimal physicochemical profile for central nervous system penetration. Its low molecular weight and high lipophilicity drive rapid passive diffusion, while the conformational rigidity of the azetidine ring provides an excellent vector for structure-activity relationship (SAR) optimization[1][2].

Recommendations for Drug Development:

  • Formulation: Maintain the hydrochloride salt for oral dosing to ensure rapid GI dissolution, relying on physiological pH buffering to yield the permeable free base.

  • SAR Optimization: If Kp,uu,brain​ falls below 0.3 due to P-gp efflux, medicinal chemistry efforts should focus on reducing the basicity of the azetidine nitrogen (e.g., via fluorination or adjacent steric hindrance) to lower the pKa and reduce transporter affinity without sacrificing the MPO score[3][6].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. URL:[Link]

  • MDCK-MDR1 Permeability Assay. Evotec. URL:[Link]

  • Integrated Pharmacokinetic-Driven Approach to Screen Candidate Anticancer Drugs for Brain Tumor Chemotherapy. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Application of machine learning to predict unbound drug bioavailability in the brain. Frontiers in Pharmacology. URL:[Link]

Sources

Exploratory

Toxicity and safety profile of 3-(4-Butylphenyl)azetidine Hydrochloride in animal models

An In-Depth Technical Guide to the Preclinical Toxicological and Safety Assessment of 3-(4-Butylphenyl)azetidine Hydrochloride in Animal Models Abstract This guide provides a comprehensive framework for the preclinical t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Toxicological and Safety Assessment of 3-(4-Butylphenyl)azetidine Hydrochloride in Animal Models

Abstract

This guide provides a comprehensive framework for the preclinical toxicity and safety evaluation of the novel small molecule, 3-(4-Butylphenyl)azetidine Hydrochloride. As specific toxicological data for this compound is not publicly available, this document serves as a detailed, protocol-driven roadmap for researchers, scientists, and drug development professionals. It outlines the requisite studies, from acute to repeated-dose toxicity, safety pharmacology, and genotoxicity, necessary to characterize the compound's safety profile for supporting a first-in-human (FIH) clinical trial under an Investigational New Drug (IND) application. The methodologies described are grounded in internationally recognized regulatory guidelines, including those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory compliance.

Introduction and Strategic Overview

3-(4-Butylphenyl)azetidine Hydrochloride is a novel chemical entity with an azetidine core, a scaffold known for a wide range of biological activities.[1][2] Before any new compound can be administered to humans, a rigorous preclinical safety assessment is mandatory to identify potential hazards, establish a safe starting dose, and define parameters for clinical monitoring.[3][4]

The primary objectives of the preclinical safety program are to:

  • Identify potential target organs for toxicity.

  • Characterize the dose-response relationship of any adverse effects.

  • Determine the No-Observed-Adverse-Effect Level (NOAEL).

  • Evaluate the reversibility of toxic effects.[3]

  • Inform the design of safe Phase I clinical trials.[5]

This guide follows a logical progression of studies, beginning with acute toxicity to determine dose ranges, followed by more complex repeated-dose studies and specialized safety assessments. All described protocols adhere to Good Laboratory Practices (GLP) as defined in 21 CFR Part 58 to ensure data integrity and quality.[5]

Acute Toxicity Assessment

The initial step in any in-vivo safety program is to assess the effects of a single, high-dose administration of the test substance. This provides critical information on intrinsic toxicity, identifies clinical signs of toxicity, and helps in dose selection for subsequent studies.[6][7]

Rationale for Method Selection

The OECD Guideline for the Testing of Chemicals, Test No. 423: Acute Toxic Class Method, is selected for this initial assessment. This method is preferred over historical LD50 tests (like the withdrawn OECD 401) as it significantly reduces the number of animals required while still allowing for the classification of the substance according to the Globally Harmonized System (GHS).[6][7] It uses a stepwise procedure with a small number of animals per step.[7]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of 3-(4-Butylphenyl)azetidine Hydrochloride and classify it according to GHS.

1. Test System:

  • Species: Rat (e.g., Sprague-Dawley or Wistar strain), as it is a standard rodent species for toxicology studies.[3]
  • Sex: Nulliparous, non-pregnant females are typically used first, as they are often slightly more sensitive.[7]
  • Age/Weight: Young adults, 8-12 weeks old, with weights within ±20% of the sex mean.
  • Housing: Housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

2. Dose Formulation:

  • The test article will be formulated in an appropriate vehicle (e.g., water, 0.5% methylcellulose). The vehicle's toxicological properties should be well-characterized.[7]
  • Dose concentrations should be prepared fresh and analyzed for stability and homogeneity.

3. Dosing Procedure:

  • Animals are fasted overnight prior to dosing.
  • The starting dose is selected from fixed levels (5, 50, 300, or 2000 mg/kg) based on any available in-vitro or in-silico data.[6][7] For a new chemical entity, a conservative starting dose (e.g., 300 mg/kg) is often chosen.
  • The substance is administered as a single oral dose via gavage. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.[7]
  • Three female rats are used in the first step.

4. Observation and Progression:

  • The outcome of the first step determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, a higher dose is used.
  • Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days.
  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Data Presentation: Acute Toxicity

The following data is illustrative and does not represent actual experimental results.

Table 1: Illustrative Acute Oral Toxicity Data for 3-(4-Butylphenyl)azetidine Hydrochloride (OECD 423)

Starting Dose (mg/kg)Number of Animals/SexMortality (within 48h)Clinical Signs ObservedGHS ClassificationEstimated LD50 Cut-off (mg/kg)
3003 F0/3Mild lethargy, piloerection (resolved within 24h)--
20003 F2/3Severe lethargy, ataxia, tremors, labored breathingCategory 4>300 and <2000
Workflow Visualization

Acute_Toxicity_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase (Stepwise) cluster_outcome Outcome & Next Steps P1 Select Species & Sex (Rat, Female) P2 Prepare Dose Formulation (Vehicle: 0.5% MC) P1->P2 P3 Select Starting Dose (e.g., 300 mg/kg) P2->P3 E1 Dose 3 Animals (Single Oral Gavage) P3->E1 E2 Observe for 48 hours (Mortality & Clinical Signs) E1->E2 E3 Decision Point E2->E3 O1 Dose Lower (e.g., 50 mg/kg) E3->O1 2-3 animals die O2 Dose Higher (e.g., 2000 mg/kg) E3->O2 0-1 animals die O3 Stop Test & Classify E3->O3 Well-defined outcome O1->E1 Re-test O2->E1 Re-test O4 14-Day Observation (Surviving Animals) O3->O4 O5 Gross Necropsy O4->O5

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Repeated-Dose Toxicity Studies

Chronic diseases or conditions can arise from repeated exposure to a substance.[8] Therefore, repeated-dose toxicity studies are essential to evaluate the effects of long-term exposure. These studies are critical for identifying target organs and establishing a NOAEL.[8]

Rationale for Study Design

A 28-day (sub-acute) oral toxicity study in two species (one rodent, one non-rodent) is a standard requirement for supporting Phase I clinical trials.[9] This duration is generally sufficient to reveal the toxicity profile of a drug candidate for early clinical development.[10] The study design includes multiple dose groups to establish a dose-response relationship and a recovery group to assess the reversibility of any findings.[10]

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Rodent)

Objective: To determine the toxicity of 3-(4-Butylphenyl)azetidine Hydrochloride following daily oral administration for 28 days in rats, to identify target organs, and to establish a NOAEL.

1. Test System:

  • Species: Rat (e.g., Sprague-Dawley).
  • Sex: Equal numbers of males and females.
  • Group Size: Typically 10 animals/sex/group for main study groups and 5 animals/sex/group for recovery groups.

2. Dose Groups:

  • Group 1: Vehicle Control: Receives vehicle only.
  • Group 2: Low Dose: Intended to be a multiple of the anticipated human therapeutic dose and produce no adverse effects (the NOAEL).
  • Group 3: Mid Dose: Intended to produce minimal to moderate, non-lethal toxicity.
  • Group 4: High Dose: Intended to produce clear toxicity but not significant mortality (Maximum Tolerated Dose - MTD).[9]
  • Recovery Groups: A vehicle control and a high-dose group are typically included and observed for a treatment-free period (e.g., 14 days) after the 28-day dosing period.

3. Administration:

  • Daily oral gavage at approximately the same time each day for 28 consecutive days.

4. In-Life Observations and Measurements:

  • Mortality and Morbidity: Checked twice daily.
  • Clinical Observations: Detailed examination daily.
  • Body Weights and Food Consumption: Recorded weekly.[11]
  • Ophthalmology: Examination prior to dosing and near termination.
  • Clinical Pathology: Blood and urine samples collected at termination for hematology, clinical chemistry, and urinalysis.

5. Terminal Procedures:

  • At the end of the dosing or recovery period, animals are euthanized.
  • A full gross necropsy is performed on all animals.
  • Organ weights of key organs (e.g., liver, kidneys, brain, spleen, heart, gonads) are recorded.[11]
  • A comprehensive list of tissues is collected and preserved for histopathological examination.
Data Presentation: Repeated-Dose Toxicity

The following data is illustrative and does not represent actual experimental results.

Table 2: Illustrative Summary of Findings from a 28-Day Rat Study

FindingControl (0 mg/kg/day)Low Dose (10 mg/kg/day)Mid Dose (50 mg/kg/day)High Dose (200 mg/kg/day)High Dose Recovery
Body Weight Gain (% of Control) 100%98%91%75%92%
Key Clinical Chemistry (Male)
Alanine Aminotransferase (ALT)NormalNormalSlight Increase3-fold IncreaseNear Normal
Blood Urea Nitrogen (BUN)NormalNormalNormalNormalNormal
Key Histopathology
LiverNo remarkable findingsNo remarkable findingsMinimal centrilobular hypertrophyModerate centrilobular hypertrophy, single-cell necrosis*Minimal hypertrophy
KidneyNo remarkable findingsNo remarkable findingsNo remarkable findingsNo remarkable findingsNo remarkable findings
Study Conclusion
NOAEL 10 mg/kg/day
Target Organ Liver

*Statistically significant finding

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[12] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.

Core Battery Studies (ICH S7A)
  • Central Nervous System (CNS): Assesses effects on motor activity, behavioral changes, coordination, and body temperature. A functional observational battery (FOB) or Irwin test in rats is a common method.[13]

  • Cardiovascular System: Evaluates effects on blood pressure, heart rate, and the electrocardiogram (ECG), often in conscious, telemetered animals (e.g., dogs or non-human primates). An in-vitro hERG assay is also required to assess the risk of QT interval prolongation.[9]

  • Respiratory System: Measures effects on respiratory rate, tidal volume, and minute volume, typically using whole-body plethysmography in rats.

Workflow Visualization

Safety_Pharmacology cluster_cns CNS Endpoints cluster_cardio Cardiovascular Endpoints cluster_resp Respiratory Endpoints Core Core Safety Pharmacology Battery (ICH S7A) CNS Central Nervous System (e.g., Irwin Test in Rat) Core->CNS Cardio Cardiovascular System (e.g., Telemetered Dog/NHP) Core->Cardio Resp Respiratory System (e.g., Plethysmography in Rat) Core->Resp cns1 Behavior CNS->cns1 cns2 Motor Activity CNS->cns2 cns3 Autonomic Signs CNS->cns3 hERG hERG Assay (In-Vitro) Cardio->hERG Required Component cardio1 Blood Pressure Cardio->cardio1 cardio2 Heart Rate Cardio->cardio2 cardio3 ECG Intervals Cardio->cardio3 resp1 Respiratory Rate Resp->resp1 resp2 Tidal Volume Resp->resp2

Caption: Core components of a Safety Pharmacology program.

Genotoxicity Assessment

A standard battery of genotoxicity tests is required to assess the potential for a drug candidate to cause damage to genetic material.

  • Ames Test (Bacterial Reverse Mutation Test): An in-vitro test to detect point mutations.

  • In-Vitro Mammalian Cell Assay: A test for chromosomal damage (e.g., micronucleus or chromosomal aberration test) in mammalian cells.

  • In-Vivo Genotoxicity Assay: Typically a micronucleus test in rodent hematopoietic cells, which assesses both mutagenic and clastogenic effects in a whole animal system.

Toxicokinetics (TK)

Toxicokinetics is a crucial component of nonclinical safety assessment, linking systemic exposure to observed toxicological findings.[14] Blood samples are collected at specified time points during the repeated-dose toxicity studies to determine key pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). This data helps to:

  • Confirm systemic exposure in the animal models.

  • Assess dose proportionality.

  • Investigate potential sex differences or drug accumulation.

  • Extrapolate findings from animals to humans to help set a safe clinical starting dose.[14]

Conclusion and Risk Assessment

The comprehensive data package generated from these studies will form the basis of the preclinical safety assessment for 3-(4-Butylphenyl)azetidine Hydrochloride. By integrating findings from acute and repeated-dose toxicity, safety pharmacology, genotoxicity, and toxicokinetics, a clear profile of the compound's potential risks can be established. The NOAEL identified in the most sensitive species will be the primary endpoint used to calculate a safe starting dose for Phase I clinical trials, applying appropriate safety factors. This structured, guideline-driven approach ensures a robust characterization of the compound's safety, paving the way for a responsible transition into clinical development.

References

  • YesWeLab. (2025, October 14). OECD acute toxicity tests: an overview of the guidelines. YesWeLab Blog.
  • (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.
  • Noble Life Sciences. Preclinical Toxicology for Successful IND Application.
  • Biobide. (n.d.). OECD guidelines for Chronic Toxicity studies. Biobide Blog.
  • Slideshare. (n.d.). Oecd guidelines for toxicology studies.
  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • ResearchGate. (n.d.). Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives.
  • WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • MDPI. (2022, November 26). Animal Welfare Considerations When Conducting OECD Test Guideline Inhalation and Toxicokinetic Studies for Nanomaterials.
  • Springer. (2022, November 22). Toxicokinetics in preclinical drug development of small-molecule new chemical entities.
  • U.S. Food and Drug Administration. (n.d.). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Royal Society of Chemistry. (2013, July 3). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry.
  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies.
  • U.S. Food and Drug Administration. (2025, February 2). Preclinical Assessment of Investigational Cellular and Gene Therapy Products.
  • U.S. Food and Drug Administration. (2022, February 25). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
  • BenchChem. (2025). Comparative Analysis of 3-(2-Ethylphenyl)azetidine: In Vitro and In Vivo Studies.
  • U.S. Food and Drug Administration. (1997, November 5). division of pulmonary drug products - review and evaluation of pharmacology and toxicology data. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation.
  • Transpharmation. (n.d.). Safety Studies | Preclinical Neuroscience.
  • PubMed. (2010, June 15). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Formulation of 3-(4-Butylphenyl)azetidine Hydrochloride Stock Solutions

Document ID: AN-2026-0403 Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Development Scientists Executive Summary & Rationale 3-(4-Butylphenyl)azetidine Hydrochloride is a specialized chemical buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0403 Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Development Scientists

Executive Summary & Rationale

3-(4-Butylphenyl)azetidine Hydrochloride is a specialized chemical building block and pharmacological intermediate characterized by a highly strained, four-membered nitrogen heterocycle (azetidine) linked to a lipophilic 4-butylphenyl moiety[1],[2].

Handling this compound requires a nuanced understanding of its dual nature. While the hydrochloride (HCl) salt formation theoretically imparts aqueous solubility, the extended hydrophobic butyl chain significantly increases the compound's partition coefficient (LogP). Consequently, dissolving this compound directly in aqueous buffers often leads to micro-precipitation or incomplete dissolution. To ensure absolute concentration accuracy for in vitro and in vivo assays, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. Furthermore, azetidine hydrochlorides are inherently hygroscopic[3],[4]; exposure to atmospheric moisture can lead to rapid degradation and inaccurate weighing.

This application note provides a self-validating, step-by-step methodology for preparing stable stock solutions and physiological formulations, ensuring high scientific integrity and reproducible dosing.

Physicochemical Properties

Before initiating protocol workflows, verify the compound mass and calculate dilutions based on the hydrochloride salt molecular weight.

PropertyValueRationale / Implication
Chemical Formula C₁₃H₁₉N · HClRequires accounting for the HCl salt in all molarity calculations.
Molecular Weight 225.76 g/mol Base MW is 189.30 g/mol ; HCl adds 36.46 g/mol .
Appearance White to off-white powderDiscoloration indicates oxidation or moisture degradation.
Primary Solvent Anhydrous DMSOOvercomes the lipophilicity of the butylphenyl group[5].
Storage (Solid) -20°C to -80°C (Desiccated)Prevents moisture-induced hydrolysis of the azetidine ring[4].

In Vitro Stock Solution Protocol

Causality of Experimental Choices
  • Thermal Equilibration: Because the compound is stored at -80°C and is highly hygroscopic[3], opening the vial while cold will cause immediate atmospheric condensation. This introduces water into the anhydrous stock, promoting hydrolysis.

  • Solvent Selection: Anhydrous, sterile-filtered DMSO prevents the introduction of nucleophilic water molecules, preserving the integrity of the strained azetidine ring during long-term storage.

Dilution Table (Anhydrous DMSO)

Use the following exact volumes to achieve target molarities.

Target ConcentrationVolume of DMSO for 1 mg Volume of DMSO for 5 mg Volume of DMSO for 10 mg
1 mM 4.429 mL22.147 mL44.295 mL
5 mM 0.886 mL4.429 mL8.859 mL
10 mM 0.443 mL2.215 mL4.429 mL
50 mM 0.089 mL (89 µL)0.443 mL0.886 mL
Step-by-Step Methodology
  • Equilibration: Transfer the sealed vial of 3-(4-Butylphenyl)azetidine HCl from -80°C storage to a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes.

  • Weighing: Using an analytical balance, rapidly weigh the desired mass (e.g., 5.0 mg) into a sterile, amber glass vial.

  • Solvent Addition: Pipette the precise volume of anhydrous DMSO (e.g., 2.215 mL for a 10 mM stock) directly onto the powder.

  • Dissolution: Vortex the vial for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 2–5 minutes.

    • Validation Checkpoint: Hold the vial against a light source. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution, which will invalidate downstream IC₅₀/EC₅₀ calculations.

  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots in tightly sealed amber tubes to prevent photodegradation and freeze-thaw precipitation.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C.

Workflow Visualization

Workflow N1 1. Equilibration Warm to Room Temp (Prevents Condensation) N2 2. Weighing Determine Exact Mass N1->N2 N3 3. Solvent Addition Add Anhydrous DMSO N2->N3 N4 4. Dissolution Vortex & Sonicate N3->N4 N5 5. Validation Check Optical Clarity N4->N5 N6 6. Aliquoting Single-use Amber Vials N5->N6 N7 7. Storage Store at -80°C N6->N7

Workflow for preparing 3-(4-Butylphenyl)azetidine HCl stock solutions.

In Vivo Formulation Protocol

Causality of Experimental Choices

Direct injection of a DMSO stock into an aqueous physiological environment (like blood or saline) will cause the lipophilic butylphenyl moiety to instantly crash out of solution, causing micro-embolisms or localized toxicity. To prevent this, a step-wise co-solvent system is required[5].

Standard Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline

  • PEG300: Acts as a transitionary co-solvent, bridging the polarity gap between DMSO and water.

  • Tween-80: A non-ionic surfactant that coats the compound molecules, preventing micelle aggregation.

Step-by-Step Methodology

Note: This protocol formulates a 2.5 mg/mL dosing solution. Volumes are based on a 1 mL final volume.

  • Primary Dissolution: Add 2.5 mg of 3-(4-Butylphenyl)azetidine HCl to a sterile vial. Add 100 µL of DMSO (10% of final volume). Vortex until completely clear.

  • Co-Solvent Addition: Add 400 µL of PEG300 (40% of final volume) to the vial. Vortex vigorously for 30 seconds.

    • Validation Checkpoint: The solution must remain perfectly clear. If cloudiness appears, the compound concentration is too high for this vehicle.

  • Surfactant Addition: Add 50 µL of Tween-80 (5% of final volume). Vortex for 1 minute.

  • Aqueous Dilution: Dropwise, while continuously vortexing, add 450 µL of 0.9% physiological saline (45% of final volume).

    • Validation Checkpoint: The final formulation must be a clear solution or a uniform, fine suspension. If macroscopic phase separation or crystalline aggregates are observed, the formulation has failed and must not be administered to animals.

  • Administration: Use the formulated solution immediately (within 4 hours) to guarantee stability.

References

  • 3-(4-Butylphenyl)azetidine Hydrochloride SY267285. Accela ChemBio Inc. Retrieved April 3, 2026, from[Link]

  • 3-(4-Butylphenyl)azetidine hydrochloride. BiochemExperts. Retrieved April 3, 2026, from [Link]

  • Tris(2,4-di-tert-butylphenyl)phosphate Formulation and Solubility. MedChemExpress (via Life Technologies). Retrieved April 3, 2026, from [Link]

Sources

Application

Application Note: Synthesis Protocol and Reaction Optimization for 3-(4-Butylphenyl)azetidine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Strategic Rationale & Chemical Context The azetidine ring system...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Strategic Rationale & Chemical Context

The azetidine ring system has emerged as a highly privileged molecular scaffold in modern drug discovery. In the development of central nervous system (CNS) active compounds, substituting bulky tropane or piperidine rings with an azetidine moiety significantly decreases both molecular weight and lipophilicity (cLogP), thereby enhancing blood-brain barrier permeability[1].

Synthesizing 3-arylazetidines, such as 3-(4-Butylphenyl)azetidine Hydrochloride , presents unique challenges. Traditional methods involving the direct arylation of azetidines often suffer from poor regioselectivity and low yields due to the ring strain inherent in the four-membered azaheterocycle[2]. To circumvent these issues, this protocol leverages a highly efficient Palladium-catalyzed Suzuki-Miyaura cross-coupling of a pre-functionalized 1-Boc-3-iodoazetidine with (4-butylphenyl)boronic acid, followed by anhydrous acid-mediated deprotection[3].

Mechanistic Insights & Reaction Design

As a Senior Application Scientist, I have designed this workflow to address two primary synthetic bottlenecks: sp³-hybridized cross-coupling degradation and volatile free-base isolation .

  • Electrophile Selection (Causality): 1-Boc-3-iodoazetidine is selected over its bromo- or chloro- analogues. The weaker C–I bond facilitates rapid oxidative addition to the Pd(0) species, allowing the reaction to proceed at milder temperatures (80 °C) and suppressing ring-opening or β-hydride elimination side reactions[2].

  • Catalyst Selection (Causality): Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand possesses a large bite angle (99°). This geometry accelerates the reductive elimination step, which is often the rate-limiting step in sp³-alkyl cross-couplings, thereby driving the reaction forward efficiently.

  • Anhydrous Salt Formation (Causality): Azetidine free bases are highly water-soluble and volatile, making aqueous workups detrimental to overall yield. By performing the Boc-deprotection in anhydrous conditions (4M HCl in 1,4-dioxane), the target compound directly precipitates as a stable, highly pure hydrochloride salt, bypassing the need for complex reverse-phase chromatography[1].

Workflow Visualization

G A 1-Boc-3-iodoazetidine + (4-Butylphenyl)boronic acid B Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 80°C A->B Reagents mixed under Argon C 1-Boc-3-(4-butylphenyl)azetidine (Intermediate) B->C Aqueous Workup & Column Chromatography D Boc Deprotection 4M HCl in Dioxane RT, 2 hours C->D Dissolved in anhydrous solvent E 3-(4-Butylphenyl)azetidine HCl (Final Product) D->E Precipitation & Filtration

Workflow for the synthesis of 3-(4-Butylphenyl)azetidine Hydrochloride.

Quantitative Reaction Optimization Data

To validate the chosen conditions, the following table summarizes the optimization landscape for the cross-coupling phase. The biphasic 1,4-Dioxane/H₂O system paired with Pd(dppf)Cl₂ proved vastly superior to other standard conditions.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent System (v/v)Temp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9041
2Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O (4:1)8065
3NiCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O (4:1)8058
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 89

Table 1: Cross-coupling optimization parameters. Entry 4 represents the optimal conditions utilized in the protocol below.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 1-Boc-3-(4-butylphenyl)azetidine (Intermediate)

Self-Validation Checkpoint: Ensure all glassware is oven-dried and the reaction is strictly purged with Argon prior to heating to prevent catalyst oxidation.

  • Reagent Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-Boc-3-iodoazetidine (1.0 mmol, 283 mg), (4-butylphenyl)boronic acid (1.2 mmol, 213 mg), K₂CO₃ (2.5 mmol, 345 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL).

  • Reaction Execution: Seal the flask, evacuate, and backfill with Argon three times. Heat the mixture in an oil bath at 80 °C for 12 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material (R_f ≈ 0.6) should completely convert to a new UV-active spot (R_f ≈ 0.4).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient elution 0-15% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Phase 2: Synthesis of 3-(4-Butylphenyl)azetidine Hydrochloride (Final Product)

Self-Validation Checkpoint: The use of anhydrous solvents in this step is critical. Any moisture will cause the highly hygroscopic hydrochloride salt to oil out rather than precipitate as a crystalline solid[1].

  • Dissolution: Dissolve the purified 1-Boc-3-(4-butylphenyl)azetidine (0.8 mmol, ~231 mg) in anhydrous diethyl ether (5 mL) in a 25 mL round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (8.0 mmol, 2.0 mL) dropwise over 5 minutes.

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. During this time, a white precipitate will begin to form as the Boc group is cleaved and the salt is generated.

  • Isolation: Dilute the suspension with additional cold anhydrous diethyl ether (10 mL) to maximize precipitation.

  • Filtration: Filter the solid rapidly through a Buchner funnel under a nitrogen blanket. Wash the filter cake with ice-cold diethyl ether (2 × 5 mL).

  • Drying: Transfer the white solid to a vacuum desiccator and dry overnight to afford 3-(4-Butylphenyl)azetidine Hydrochloride.

Analytical Validation

To confirm the self-validating nature of the protocol, the final product must meet the following analytical criteria:

  • Appearance: Free-flowing white to off-white crystalline powder.

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ (free base) = 190.16. The absence of the m/z 290 peak confirms complete Boc removal.

  • ¹H NMR (400 MHz, CD₃OD): Look for the diagnostic highly shielded azetidine ring protons. Expected signals: δ 7.30 (d, J = 8.0 Hz, 2H), 7.22 (d, J = 8.0 Hz, 2H), 4.35 (m, 2H, azetidine CH₂), 4.15 (m, 2H, azetidine CH₂), 3.90 (m, 1H, azetidine CH), 2.62 (t, J = 7.6 Hz, 2H, butyl CH₂), 1.60 (m, 2H), 1.35 (m, 2H), 0.95 (t, J = 7.4 Hz, 3H).

Sources

Method

Establishing In Vivo Dosing Regimens for Novel Azetidine-Based Compounds in Murine Models: A Protocol for 3-(4-Butylphenyl)azetidine Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart favorable phys...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Compounds incorporating this four-membered heterocycle are advancing across therapeutic areas, including oncology and inflammation.[1] This application note provides a comprehensive, systematic framework for establishing a safe and efficacious in vivo dosing regimen for the novel compound, 3-(4-Butylphenyl)azetidine Hydrochloride, in murine models. As specific preclinical data for this molecule are not publicly available, this guide presents a logical, three-phase process based on industry best practices and regulatory guidance.[3][4] The protocols herein detail the necessary preliminary characterization, a formal dose-range finding study to establish the Maximum Tolerated Dose (MTD), and a preliminary pharmacokinetic (PK) evaluation. This structured approach is designed to ensure scientific rigor, align with the ethical principles of animal welfare, and generate the robust data required to confidently advance a promising compound toward efficacy testing.

Introduction: The Azetidine Scaffold and Preclinical Strategy

Azetidines, as strained four-membered rings, offer a unique combination of structural rigidity and sp³-rich character that can enhance metabolic stability, solubility, and receptor binding affinity.[1][5] Several FDA-approved drugs, such as baricitinib and cobimetinib, successfully incorporate this motif, highlighting its therapeutic relevance.[1] Before the in vivo efficacy of a new azetidine derivative like 3-(4-Butylphenyl)azetidine Hydrochloride can be assessed, a foundational understanding of its tolerability and pharmacokinetic profile in a relevant animal model is paramount.[6]

The primary objectives of the initial in vivo studies are to determine a safe starting dose, identify the Maximum Tolerated Dose (MTD), and understand the basic absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[7][8][9] This process is not a single experiment but a phased approach, beginning with essential in vitro and formulation work before progressing to live animal studies. This application note provides the detailed protocols to navigate this critical path.

Phase I: Essential Pre-Dosing Characterization

Attempting in vivo dosing without foundational data is inefficient and ethically unsound. The following steps are critical prerequisites to designing a meaningful animal study.

Causality: The "Why" of Pre-Dosing Work
  • Mechanism of Action (MoA) & In Vitro Potency: The starting dose for an in vivo study is not a guess; it should be a rational extrapolation from in vitro data.[10][11] Knowing the compound's biological target and its 50% inhibitory or effective concentration (IC₅₀/EC₅₀) allows researchers to calculate a starting dose aimed at achieving a plasma concentration several-fold higher than this value, thereby maximizing the chance of observing a biological effect.[12] For example, azetidine derivatives have been identified as potent GABA uptake inhibitors with IC₅₀ values in the low micromolar range.[13]

  • Aqueous Solubility & Formulation: A compound cannot be dosed accurately if it cannot be stably and homogeneously delivered. The hydrochloride salt of the title compound suggests enhanced aqueous solubility, but this must be empirically verified. Testing solubility in various pharmaceutically acceptable vehicles is essential to develop a formulation that is safe for the animal and ensures complete delivery of the intended dose.[14][15] An inappropriate vehicle can cause pain, inflammation, or even confound study results.[16]

Protocol: Vehicle Solubility Screen
  • Objective: To identify a suitable vehicle capable of solubilizing 3-(4-Butylphenyl)azetidine Hydrochloride at the required concentrations for dosing.

  • Materials: 3-(4-Butylphenyl)azetidine Hydrochloride powder, microcentrifuge tubes, vortex mixer, and a panel of common preclinical vehicles (see Table 1).

  • Procedure:

    • Weigh 1-2 mg of the compound into separate tubes for each test vehicle.

    • Add the vehicle incrementally to achieve a range of target concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL, 25 mg/mL).

    • Vortex each tube vigorously for 2-3 minutes after each addition.

    • Allow tubes to sit at room temperature for 1 hour.

    • Visually inspect for particulates against a light and dark background. A clear solution with no visible particles indicates successful solubilization.

    • For promising vehicles, perform a "crash test": dilute the highest concentration solution 1:10 with phosphate-buffered saline (PBS) to check for precipitation upon entering an aqueous physiological environment.

    • Select the simplest vehicle (e.g., saline over a multi-component cocktail) that achieves the desired concentration and stability.

Vehicle CompositionCommon RoutesSuitability & Considerations
0.9% SalineIV, IP, SC, POIdeal for highly water-soluble compounds. The hydrochloride salt makes this a primary candidate.
5-10% DMSO in 0.9% SalineIV, IP, SCCommon for compounds with moderate solubility. DMSO concentration should be kept low to avoid toxicity.
0.5% Methylcellulose + 0.2% Tween-80 in WaterPOStandard suspension vehicle for oral gavage of poorly soluble compounds. Requires uniform suspension before each dose.[17]
20% Hydroxypropyl-β-Cyclodextrin (HPBCD) in WaterIV, IP, SC, POSolubilizing agent that encapsulates hydrophobic molecules, often improving solubility and stability.[15]
10% DMSO / 40% PEG400 / 50% WaterIV, IP, SCA common ternary vehicle for compounds that are difficult to formulate. Requires tolerability testing.[17]
Table 1. Common preclinical vehicles for solubility screening in murine models.

Phase II: The In Vivo Dose-Range Finding (DRF) Study

The purpose of the DRF study is to establish the Maximum Tolerated Dose (MTD), defined as the highest dose that does not produce unacceptable side effects or overt toxicity over a specified period.[18][19] This is a critical step for designing all subsequent preclinical toxicology and efficacy studies.[7][20]

Diagram: Workflow for Dose Determination

Dosing_Workflow cluster_0 Phase I: Pre-Dosing cluster_1 Phase II: Dose-Range Finding (DRF) cluster_2 Phase III: Pharmacokinetics (PK) A Determine In Vitro Potency (IC50) C Select Lead Formulation A->C B Perform Vehicle Solubility Screen B->C D Select Starting Dose (e.g., based on IC50 & literature) C->D Inform E Conduct Acute DRF Study (3-4 Dose Levels + Vehicle) D->E F Monitor Clinical Signs, Body Weight, Pathology E->F G Determine MTD F->G H Dose at Well-Tolerated Level (e.g., 1/2 MTD) G->H Inform I Collect Blood Samples (Sparse Sampling) H->I J Analyze Plasma Concentration (LC-MS/MS) I->J K Calculate PK Parameters (Cmax, AUC, t1/2) J->K L Efficacy & Further Tox Studies K->L Inform Efficacy Study Design

Caption: Workflow from initial characterization to in vivo studies.

Protocol: Acute Dose-Range Finding Study
  • Objective: To determine the single-dose MTD of 3-(4-Butylphenyl)azetidine Hydrochloride.

  • Animal Model: C57BL/6 or BALB/c mice, female, 8-10 weeks old. Use of a single sex is common for initial DRF studies to reduce variability.

  • Study Design:

    • Group 1: Vehicle Control (n=3-5 mice). Administer the formulation vehicle selected in Phase I.

    • Group 2: Low Dose (n=3-5 mice). The starting dose should be based on available data. In the absence of specific in vitro potency, a dose of 10 mg/kg is a conservative starting point based on in vivo studies of other novel azetidine derivatives.[21]

    • Group 3: Mid Dose (n=3-5 mice). Typically 3-fold higher than the low dose (e.g., 30 mg/kg ).

    • Group 4: High Dose (n=3-5 mice). Typically 3-fold higher than the mid dose (e.g., 100 mg/kg ).

    • Dose selection logic: A semi-logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) provides broad coverage to identify a toxicity threshold efficiently.[7]

  • Administration:

    • Select a route of administration (e.g., intraperitoneal (IP) injection) relevant to the intended therapeutic use.

    • Calculate the dose volume for each animal based on its most recent body weight. For IP injection, the volume should not exceed 10 mL/kg.

    • Administer a single dose (on Day 0) to all animals.

  • Monitoring and Endpoints:

    • Clinical Observations: Monitor animals intensely for the first 4 hours post-dose, then at 8 and 24 hours. Thereafter, conduct observations twice daily for 7-14 days. Record any signs of toxicity, such as lethargy, hunched posture, ruffled fur, ataxia, or seizures.

    • Body Weight: Measure body weight daily. A weight loss exceeding 20% is a common humane endpoint and indicates significant toxicity.[22]

    • Clinical Pathology (Optional Satellite Group): At 24 hours post-dose, blood may be collected from a satellite group (n=3 per dose level) for hematology and clinical chemistry analysis to assess organ toxicity (e.g., liver enzymes ALT/AST, kidney markers BUN/Crea).

    • Macroscopic Pathology: At the end of the study, perform a gross necropsy on all animals to look for visible abnormalities in major organs.

  • MTD Determination: The MTD is defined as the highest dose that results in no mortality, no more than a 10-15% transient loss in body weight, and no signs of severe, lasting clinical distress.

Phase III: Preliminary Pharmacokinetic (PK) Study

Understanding a compound's PK profile—how the body absorbs, distributes, metabolizes, and excretes it—is essential for correlating dose with exposure and, ultimately, with effect.[9][23] A preliminary PK study can often be run in parallel with the DRF study (as a "satellite" group) to maximize data collection from a minimum number of animals.[3]

Diagram: Pharmacokinetic Study Workflow

PK_Workflow cluster_0 Dosing cluster_2 Analysis & Reporting A Acclimate Animals & Record Pre-Dose Weight B Administer Single Dose (e.g., IP or PO at 1/2 MTD) A->B C Group 1 (n=3) Collect at 15m, 2h, 8h D Group 2 (n=3) Collect at 30m, 4h, 12h E Group 3 (n=3) Collect at 1h, 6h, 24h F Process Blood to Plasma C->F D->F E->F G Quantify Drug Concentration (LC-MS/MS) F->G H Plot Concentration vs. Time G->H I Calculate PK Parameters (NCA Method) H->I

Caption: Workflow for a sparse sampling preliminary PK study.

Protocol: Satellite Pharmacokinetic Study
  • Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) after a single dose.

  • Animal Model & Dose: Use the same strain of mice as the DRF study. Dose a separate cohort of animals (n=9-12) with a single, well-tolerated dose identified from the DRF study (e.g., the mid-dose or 1/2 of the MTD).

  • Blood Sampling:

    • Employ a sparse sampling design, where each animal is sampled only a few times, to minimize stress and blood volume loss.[24]

    • Divide the animals into 3-4 subgroups (n=3 per subgroup).

    • Collect ~20-30 µL of blood (e.g., via tail vein or submandibular bleed) from each subgroup at staggered time points.

    • Example Schedule:

      • Subgroup 1: 15 min, 2 hr, 8 hr

      • Subgroup 2: 30 min, 4 hr, 12 hr

      • Subgroup 3: 1 hr, 6 hr, 24 hr

  • Sample Processing & Analysis:

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Centrifuge immediately to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of 3-(4-Butylphenyl)azetidine Hydrochloride in the plasma samples using a qualified analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Combine the concentration data from all subgroups to construct a composite plasma concentration-time curve.

    • Use pharmacokinetic software to calculate key parameters via non-compartmental analysis (NCA).

ParameterDescriptionImportance
Cₘₐₓ Maximum observed plasma concentrationIndicates the peak exposure after a dose; relevant for acute efficacy and toxicity.
Tₘₐₓ Time at which Cₘₐₓ is reachedIndicates the rate of drug absorption.
AUC Area Under the Curve (concentration-time)Represents the total systemic exposure to the drug over time.
t₁/₂ Terminal half-lifeThe time required for the plasma concentration to decrease by half; informs dosing frequency.
Table 2. Key pharmacokinetic parameters to be determined.

Conclusion and Next Steps

Following the successful completion of this three-phase framework, a researcher will have established a robust data package for 3-(4-Butylphenyl)azetidine Hydrochloride. The determined MTD provides a safe upper dose limit for subsequent studies, while the preliminary PK profile allows for the rational selection of doses and schedules designed to maintain drug exposure above the therapeutically relevant concentration (i.e., the in vitro IC₅₀). This foundational knowledge is indispensable for the efficient and successful design of multi-dose toxicology and pivotal in vivo efficacy studies, ultimately paving the way for the continued development of this promising compound.

References

  • Certara. (n.d.). Strategies for selecting the first dose for human clinical trials. Retrieved from Certara Resource Center. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from Altasciences. [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from Charles River Laboratories. [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from GARDP Revive Antimicrobial Encyclopaedia. [Link]

  • ICCVAM. (2001). Guidance Document on Using In Vitro Data to Estimate In Vivo Starting Doses for Acute Toxicity. NIH Publication No. 01-4500. [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Creative Biolabs. (n.d.). In Vitro Preclinical Studies. Retrieved from Creative Biolabs. [Link]

  • Patel, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 199. [Link]

  • Ray, P., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6450-6452. [Link]

  • Leenaars, M., et al. (2015). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS ONE, 10(8), e0135339. [Link]

  • Syngene. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from Syngene. [Link]

  • Bianchi, G., & Maffii, G. (1966). [Pharmacology of 3-phenylazetidine and of some of its derivatives]. Il Farmaco; edizione scientifica, 21(2), 131–154. [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. [Link]

  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 725–739. [Link]

  • Papadatos, G., et al. (2010). Probing the links between in vitro potency, ADMET and physicochemical parameters. Drug Discovery Today, 15(11-12), 455–461. [Link]

  • IONTOX. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from IONTOX. [Link]

  • The Jackson Laboratory. (2022). Evidence-based selection of the starting dose in first-in-human clinical trials using humanized mouse. Retrieved from The Jackson Laboratory. [Link]

  • Reaction Biology. (n.d.). Maximum Tolerated Dose Study Services. Retrieved from Reaction Biology. [Link]

  • Micheli, F., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6652-6656. [Link]

  • Creative Biolabs. (n.d.). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from Creative Biolabs. [Link]

  • Altasciences. (2025). Preclinical Research in Drug Development: From Toxicology to Translational Insights. Retrieved from Altasciences. [Link]

  • ZeClinics. (n.d.). Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity. Retrieved from ZeClinics. [Link]

  • U.S. Food and Drug Administration. (2009). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from NC3Rs. [Link]

  • Aslam, M., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Parizek, B., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. [Link]

  • Altasciences. (n.d.). Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Retrieved from Altasciences. [Link]

  • Biotrial. (n.d.). CRO | preclinical services | PK Studies. Retrieved from Biotrial. [Link]

  • Stapleton, S., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 325, 21-36. [Link]

  • Pápai, B., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11278–11286. [Link]

  • Kraft, M., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2247-2260. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from PPD. [Link]

  • Gáspár, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2849-2862. [Link]

  • Wang, L., et al. (2015). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 20(3), 4691-4704. [Link]

  • Google Patents. (1989). EP0299513A1 - Azetidine derivatives, compositions and their use.

Sources

Application

Application Note: Solubilization and Handling of 3-(4-Butylphenyl)azetidine Hydrochloride for Biochemical Assays

Executive Summary The successful integration of synthetic building blocks and bioactive small molecules into biochemical assays relies heavily on proper solubilization. 3-(4-Butylphenyl)azetidine Hydrochloride presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful integration of synthetic building blocks and bioactive small molecules into biochemical assays relies heavily on proper solubilization. 3-(4-Butylphenyl)azetidine Hydrochloride presents a unique physicochemical profile: it combines a highly lipophilic 4-butylphenyl moiety with a polar, ionizable azetidine hydrochloride core. This dual nature can lead to unpredictable solubility behaviors, such as micelle formation or precipitation upon aqueous dilution. This application note provides a validated, step-by-step protocol for preparing stable stock and working solutions of this compound, ensuring reproducibility and assay integrity.

Physicochemical Profiling & Solubilization Causality

When designing a solubilization strategy, one must account for the thermodynamic interactions between the solute and the solvent.

  • The Lipophilic Tail (4-Butylphenyl group): The four-carbon alkyl chain attached to a phenyl ring significantly increases the partition coefficient (LogP) of the molecule. This drives the molecule out of aqueous phases, making pure water an inefficient solvent for high-concentration stocks despite the salt form.

  • The Polar Head (Azetidine Hydrochloride): The strained, four-membered nitrogen heterocycle, protonated as a hydrochloride salt, provides strong hydrogen-bond donating capacity and ionic character.

Because of this amphiphilic-like structure, dissolving the compound directly in assay buffers (e.g., PBS or Tris) at high concentrations often results in localized supersaturation and micro-precipitation. Therefore, a two-step solubilization strategy is required: initial dissolution in an aprotic, highly polar organic solvent (DMSO), followed by controlled, rapid dilution into the aqueous assay matrix. This approach minimizes the free energy barrier of solvation and prevents aggregation [1].

Quantitative Solubility Profile

The following table summarizes the empirical solubility limits and recommended storage conditions to maintain compound integrity.

SolventMax Solubility (approx.)Recommended Stock Conc.Stability / Storage
DMSO (Anhydrous) > 50 mg/mL10 mM - 50 mM6 months at -20°C (Desiccated)
Ethanol (Absolute) ~ 20 mg/mL5 mM - 10 mM1 month at -20°C
Water (Deionized) < 5 mg/mLNot RecommendedProne to hydrolysis/aggregation
Aqueous Buffer (pH 7.4) < 1 mg/mL≤ 100 µM (Working)Prepare fresh daily

Note: Solubility is highly dependent on temperature and the exact composition of the assay buffer.

Experimental Protocol: Preparation of Solutions

Preparation of a 10 mM Master Stock in DMSO

Rationale: Anhydrous DMSO prevents the hydrolysis of the strained azetidine ring and accommodates both the lipophilic and hydrophilic domains of the molecule.

  • Equilibration: Allow the vial of 3-(4-Butylphenyl)azetidine Hydrochloride to equilibrate to room temperature (20-25°C) in a desiccator before opening. This prevents atmospheric moisture condensation, which can degrade the compound.

  • Weighing: Accurately weigh the required mass of the compound using a microbalance (e.g., 2.26 mg for 1 mL of a 10 mM stock, assuming a MW of ~225.76 g/mol ).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%).

  • Agitation: Vortex the mixture gently for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. Do not heat above 30°C.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in low-bind microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Preparation of Aqueous Working Solutions

Rationale: Direct addition of the DMSO stock to the assay buffer must be controlled to prevent the "solvent-shift" effect, where the sudden change in dielectric constant forces the lipophilic butylphenyl group to aggregate.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature.

  • Pre-dilution (Optional but recommended): If the final assay concentration is very low (e.g., < 1 µM), perform serial dilutions in DMSO first. This ensures that the final volume of DMSO added to the assay buffer remains constant across all test concentrations.

  • Aqueous Dilution: Rapidly inject the DMSO solution into the center of the assay buffer vortex. Rule of thumb: The final DMSO concentration in the biochemical assay should not exceed 1% (v/v) to prevent solvent-induced protein denaturation or assay interference.

  • Verification: Visually inspect the working solution against a dark background for opalescence (a sign of micro-precipitation).

Workflow Visualization

SolubilizationWorkflow Solid 3-(4-Butylphenyl)azetidine HCl (Solid Powder) Equilibrate Equilibrate to RT (Desiccator) Solid->Equilibrate Weigh Weigh Compound (Microbalance) Equilibrate->Weigh DMSO Add Anhydrous DMSO (Vortex/Sonicate) Weigh->DMSO Stock 10 mM Master Stock (Aliquot & Store at -20°C) DMSO->Stock Complete Dissolution Dilution Serial Dilution in DMSO (Maintain constant % DMSO) Stock->Dilution Thaw Aliquot Aqueous Rapid Aqueous Dilution (Final DMSO ≤ 1%) Dilution->Aqueous Vortex rapidly Assay Biochemical Assay (Readout) Aqueous->Assay Use immediately

Caption: Step-by-step workflow for the solubilization and dilution of 3-(4-Butylphenyl)azetidine Hydrochloride.

Quality Control & Self-Validation

To ensure the trustworthiness of the protocol, the following self-validating checks must be integrated into the workflow:

  • Nephelometry / Dynamic Light Scattering (DLS): If assay results are highly variable, use DLS to check the aqueous working solution for colloidal aggregates. The presence of particles >100 nm indicates that the compound has crashed out of solution.

  • Control Wells: Always run a vehicle control (e.g., 1% DMSO in buffer) to baseline the assay and ensure the solvent itself is not causing biological artifacts.

References

  • Accela ChemBio Inc. (2023). Product Catalog: 3-(4-Butylphenyl)azetidine Hydrochloride. Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 3-(4-Butylphenyl)azetidine Hydrochloride in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks when solvating complex pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks when solvating complex pharmaceutical intermediates. A highly specific but common challenge is the poor solubility of 3-(4-Butylphenyl)azetidine Hydrochloride in Dimethyl Sulfoxide (DMSO).

This guide abandons generic advice to provide a mechanistic breakdown of this phenomenon, followed by field-proven, self-validating protocols to rescue your compound stocks.

Part 1: The Root Cause—Mechanistic Causality of Insolubility

To troubleshoot effectively, we must first understand the chemical microenvironment. Why does an HCl salt of a secondary amine resist dissolution in a universal solvent like DMSO? The answer lies in the intersection of solvent properties and molecular structure:

  • The Anion Solvation Deficit: DMSO is a dipolar aprotic solvent. It effectively solvates cations (like the protonated azetidine ring) via the oxygen atom of its S=O dipole. However, due to steric hindrance by its methyl groups and a complete lack of hydrogen-bond donating capability, DMSO is notoriously poor at solvating small, hard anions like chloride (Cl⁻) [1].

  • High Lattice Energy: Because the chloride ion is poorly solvated, the thermodynamic barrier to break the highly crystalline hydrochloride salt lattice remains overwhelmingly high.

  • Lipophilic Dominance: The 4-butylphenyl moiety is highly lipophilic. This bulky, non-polar tail reduces the overall dielectric compatibility of the molecule, meaning the compound relies entirely on the ionic azetidine-HCl core for solubility—which DMSO fails to fully support.

Part 2: Quantitative Troubleshooting Parameters

Before initiating the protocols, review the quantitative boundaries for manipulating this specific compound. Exceeding these parameters may result in thermal degradation or assay incompatibility.

ParameterRecommended ValueMechanistic Rationale
Target Solvent 100% Anhydrous DMSOPrevents unpredictable hydration states during initial solvation [2].
Thermal Limit 37°C (Max 45°C)Increases kinetic energy to break lattice bonds without degrading the azetidine core [2].
Acoustic Energy 10–15 minutesLocalized acoustic cavitation physically disrupts the crystal lattice [2].
Protic Co-solvent 2–5% (v/v) H₂O or MeOHProvides hydrogen-bond donors to solvate the stubborn Cl⁻ anion.
Base Addition 1.1 molar eq. TEA or DIPEANeutralizes the HCl salt to form the highly DMSO-soluble free base.

Part 3: Self-Validating Experimental Protocols

Do not guess if your compound is dissolved. The following step-by-step methodologies are designed as self-validating systems , ensuring you only proceed to your assay with a true solution.

Protocol 1: Kinetic Disruption (Thermal & Acoustic)

Use this as your first-line approach to overcome the lattice energy of the HCl salt.

  • Preparation: Ensure your DMSO is anhydrous and at room temperature. Cold DMSO (which freezes at 18.5°C) will immediately crash out the compound [2].

  • Agitation: Add the required volume of DMSO to your pre-weighed 3-(4-Butylphenyl)azetidine HCl. Vortex vigorously for 2 to 5 minutes.

  • Cavitation: Place the sealed vial in a heated ultrasonic water bath set to 37°C. Sonicate for 10 to 15 minutes[2].

  • Validation Step (Optical Check): Hold the vial against a strong light source. If the solution is optically clear with no particulate scattering (Tyndall effect), the compound is fully dissolved. If micro-crystals remain, proceed to Protocol 2.

Protocol 2: Protic Co-Solvent Addition

If kinetic energy fails, we must alter the solvent chemistry to support chloride solvation.

  • Addition: To your existing DMSO suspension, add 2% to 5% (v/v) of a protic co-solvent (e.g., molecular biology-grade water or methanol).

  • Integration: Vortex immediately for 60 seconds. The protic solvent will act as a hydrogen-bond donor, solvating the Cl⁻ anion and collapsing the salt lattice.

  • Validation Step (Centrifugation): Centrifuge the vial at 10,000 x g for 2 minutes. Carefully inspect the bottom of the tube. If a white pellet forms, solubility is still incomplete. Proceed to Protocol 3.

Protocol 3: In Situ Free-Base Conversion

The ultimate fail-safe. We chemically convert the insoluble salt into a highly soluble neutral molecule.

  • Neutralization: Add 1.1 molar equivalents of a mild, volatile organic base—such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA)—directly to the suspension.

  • Reaction: Vortex and sonicate for 5 minutes. The base strips the HCl, forming TEA-HCl (which is highly soluble in DMSO) and the free base of 3-(4-Butylphenyl)azetidine. The neutral, lipophilic free base will rapidly dissolve in the aprotic DMSO.

  • Validation Step (Stability Check): The solution should turn completely clear. To validate that the free base is stable and will not undergo delayed precipitation, leave the solution at room temperature for 1 hour and re-check for clarity before freezing or using.

Part 4: Frequently Asked Questions (FAQs)

Q: My stock solution was perfectly clear, but the compound precipitated instantly when I added it to my cell culture media. Why? A: This is a phenomenon known as "solvent shock." When the DMSO stock is introduced to an aqueous environment, the lipophilic 4-butylphenyl tail drives the molecule out of solution before it can properly disperse. Solution: Perform stepwise dilutions. Dilute the stock into intermediate concentrations of media, or utilize a surfactant (e.g., Tween 80) to aid dispersion [3]. Ensure your final DMSO concentration remains <0.5% to avoid cellular toxicity [3].

Q: Can I just use water to dissolve the Hydrochloride salt initially? A: While HCl salts of small amines are generally water-soluble, the dominant lipophilicity of the 4-butylphenyl group severely restricts aqueous solubility. You will likely form a cloudy suspension rather than a true solution. DMSO remains the optimal primary vehicle, provided the chloride anion is managed via the protocols above.

Q: Can I store the dissolved stock solution at -20°C? A: Yes, but be aware that DMSO freezes solid at 18.5°C. During the freeze-thaw cycle, the compound will likely precipitate out of the matrix. You must re-sonicate and gently warm the vial to 37°C every time you thaw it to ensure complete re-dissolution before pipetting[2].

Part 5: Troubleshooting Workflow Visualization

Workflow Start Compound Insoluble in 100% DMSO Step1 Heat to 37°C & Sonicate (15 min) Start->Step1 Check1 Optically Clear? Step1->Check1 Step2 Add 2-5% Protic Co-solvent (e.g., H2O or MeOH) Check1->Step2 No Success Proceed to Assay (Check final DMSO %) Check1->Success Yes Check2 Pellet after Centrifugation? Step2->Check2 Step3 In Situ Free-Base Conversion (Add 1.1 eq TEA) Check2->Step3 Yes Check2->Success No Step3->Success

Caption: Decision tree for troubleshooting the solubility of 3-(4-Butylphenyl)azetidine HCl in DMSO.

References

  • Chauhan, M. S., Sharma, K. C., Kumar, G., & Chauhan, S. (2002). Conductance and Viscosity Studies of Ion Solvation in Mixed DMSO-MeOH Solvent. Collection of Czechoslovak Chemical Communications, 67(8), 1141-1153. Available at:[Link]

Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-Butylphenyl)azetidine Hydrochloride

Welcome to the technical support and troubleshooting center for the synthesis of 3-(4-Butylphenyl)azetidine Hydrochloride. The construction of 3-arylazetidines is notoriously challenging due to the high ring strain of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of 3-(4-Butylphenyl)azetidine Hydrochloride. The construction of 3-arylazetidines is notoriously challenging due to the high ring strain of the four-membered heterocycle, which makes the core highly susceptible to ring-opening and β -hydride elimination during transition-metal catalysis[1].

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you maximize your synthetic yield from cross-coupling to final salt isolation.

Mechanistic Workflow & Failure Modes

Understanding the mechanistic pathway is critical for diagnosing yield loss. The diagram below illustrates the standard synthetic route—from the cross-coupling of N-Boc-3-iodoazetidine to the final anhydrous deprotection—alongside the primary failure modes encountered at each stage.

Workflow SM N-Boc-3-iodoazetidine + 4-Butylphenyl-M Coupling Cross-Coupling (Fe or Pd Catalysis) SM->Coupling Reagents Intermediate N-Boc-3-(4-Butylphenyl)azetidine Coupling->Intermediate Optimized Ligand Fail1 Elimination to 1,2-dihydroazete Coupling->Fail1 Suboptimal Base Deprotect Boc Deprotection (Anhydrous HCl) Intermediate->Deprotect Purified Intermediate Product 3-(4-Butylphenyl)azetidine HCl (Target API) Deprotect->Product Ether Precipitation Fail2 Aqueous Loss / Hygroscopicity Deprotect->Fail2 Aqueous Workup

Figure 1: Workflow for 3-(4-Butylphenyl)azetidine HCl synthesis and primary failure modes.

Quantitative Diagnostic Matrix: Catalyst & Ligand Effects

The choice of catalyst and ligand dictates whether the reaction proceeds to the desired cross-coupled product or falls victim to strain-release side reactions. Compare your current conditions against this diagnostic matrix to identify potential inefficiencies.

Catalyst SystemLigand / AdditiveTempDominant Side ReactionTypical YieldRef
Pd(acac)₂ Binaphthyl (L1)100 °C1,2-dihydroazete elimination~14%[2]
Pd(acac)₂ SPhos100 °CMinor isomerization50–70%[2]
Fe(acac)₃ TMEDA0 °CHomocoupling (Biaryl)75–85%[3]
NiBr₂·glyme BathophenanthrolineRTDehalogenation60–80%[4]

Troubleshooting Guides & FAQs

Q1: Why is my cross-coupling yield stalling at 40% with significant homocoupling? A1: In iron-catalyzed Kumada-type cross-couplings, the active Fe(II)/Fe(III) catalytic cycle is highly sensitive to the local concentration of the Grignard reagent. If 4-butylphenylmagnesium bromide is added too rapidly, the rate of transmetalation outpaces reductive elimination. This forces the catalyst to mediate biaryl homocoupling (yielding 4,4'-dibutylbiphenyl) rather than the desired cross-coupling[3]. Causality & Solution: Titrate your Grignard reagent prior to use to ensure exact stoichiometry. Employ a syringe pump to add the Grignard reagent over 1–2 hours. This maintains a low steady-state concentration of the transmetalating agent, effectively suppressing homocoupling.

Q2: How do I prevent ring-opening or elimination during Pd-catalyzed Suzuki coupling? A2: Azetidines possess immense ring strain, making the intermediate palladium-alkyl species highly prone to β -hydride elimination, which yields unwanted 1,2-dihydroazete derivatives[1]. When using standard palladium catalysis, monodentate binaphthyl ligands fail to suppress this elimination pathway, often resulting in yields below 15% 2[2]. Causality & Solution: Switch to sterically bulky biphenyl dicyclohexylphosphines, such as SPhos. The steric bulk of SPhos accelerates the reductive elimination step, allowing it to kinetically outcompete the β -hydride elimination pathway and favoring the formation of the intact 3-arylazetidine[2].

Q3: The Boc deprotection shows complete conversion on TLC, but the isolated yield of the hydrochloride salt is extremely low. How can I optimize isolation? A3: 3-(4-Butylphenyl)azetidine hydrochloride is exceptionally hygroscopic and possesses immense aqueous solubility due to the secondary amine salt. Any aqueous workup or prolonged exposure to ambient humidity will result in massive yield loss into the aqueous phase. Causality & Solution: Completely abandon aqueous workups for the final step. Utilize anhydrous 4M HCl in dioxane for the deprotection. Once complete, concentrate the reaction to a viscous oil to remove excess HCl, and induce crystallization by triturating with ice-cold anhydrous diethyl ether.

Self-Validating Experimental Protocols

Protocol A: Optimized Iron-Catalyzed Cross-Coupling

This protocol utilizes iron catalysis to couple N-Boc-3-iodoazetidine with 4-butylphenylmagnesium bromide, avoiding the β -hydride elimination common in Pd-systems.

Self-Validating Mechanism: The use of an internal standard (e.g., dodecane) allows for real-time GC-MS monitoring. If the biaryl homocoupling product exceeds 5% during the run, the Grignard addition rate is too fast and must be slowed down immediately.

  • Preparation: Charge an oven-dried, argon-purged Schlenk flask with Fe(acac)₃ (5 mol%), N-Boc-3-iodoazetidine (1.0 equiv), and anhydrous THF (0.2 M).

  • Stabilization: Add TMEDA (20 mol%) to stabilize the active iron species and prevent catalyst aggregation.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Controlled Addition: Add 4-Butylphenylmagnesium bromide (1.2 equiv) dropwise via a syringe pump over a strict 60-minute period.

  • Quench & Isolate: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc) to isolate N-Boc-3-(4-Butylphenyl)azetidine.

Protocol B: Anhydrous Deprotection & Hydrochloride Salt Isolation

This protocol ensures quantitative conversion to the API without aqueous yield loss.

Self-Validating Mechanism: The immediate precipitation of a bright white crystalline solid upon ether addition confirms successful salt formation. If an oil forms instead, it indicates the presence of residual water or excess dioxane, requiring re-evaporation.

  • Dissolution: Dissolve the purified N-Boc-3-(4-Butylphenyl)azetidine in a minimal volume of anhydrous dichloromethane (DCM).

  • Acidification: Slowly add 4.0 M HCl in dioxane (10.0 equiv) at 0 °C under an argon atmosphere.

  • Cleavage: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (ninhydrin stain) until the starting material is completely consumed.

  • Concentration: Concentrate the reaction mixture under reduced pressure to a viscous oil. Crucial: Removing excess dioxane prevents the salt from remaining dissolved during the precipitation step.

  • Crystallization: Triturate the residue vigorously with ice-cold anhydrous diethyl ether. The 3-(4-Butylphenyl)azetidine hydrochloride will precipitate as a white solid.

  • Filtration: Filter the crystals rapidly using a Schlenk frit under a nitrogen blanket to prevent deliquescence, and dry in a vacuum oven at 40 °C overnight.

References

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters (ACS Publications).2

  • Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Chemical Communications (RSC Publishing).3

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Organic Chemistry Portal / JACS.4

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate / Arkivoc.1

Sources

Troubleshooting

Technical Support Center: Stability &amp; Formulation of 3-(4-Butylphenyl)azetidine Hydrochloride

Welcome to the technical support and troubleshooting center for 3-(4-Butylphenyl)azetidine Hydrochloride . This guide is engineered for researchers, medicinal chemists, and formulation scientists who are working with aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 3-(4-Butylphenyl)azetidine Hydrochloride . This guide is engineered for researchers, medicinal chemists, and formulation scientists who are working with azetidine-containing compounds in aqueous environments.

Due to their unique structural properties, azetidines present specific stability challenges in aqueous buffers. This guide provides mechanistic insights, empirically validated troubleshooting steps, and standardized protocols to prevent compound degradation during your assays.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic forces driving it. Azetidines are four-membered saturated nitrogen heterocycles characterized by significant inherent ring strain[1].

When formulated as a hydrochloride salt, the basic secondary amine of the azetidine ring is protonated. In aqueous solutions, this protonated state (azetidinium ion) acts as a highly reactive electrophile. The combination of high ring strain and the creation of an excellent leaving group (the protonated amine) makes the adjacent carbon atoms highly susceptible to nucleophilic attack by water molecules or buffer anions. This results in an irreversible, acid-catalyzed ring-opening reaction (hydrolysis) that yields a linear amino alcohol degradant[2].

Mechanism A 3-(4-Butylphenyl)azetidine (Free Base) B Protonated Azetidinium (Electrophilic) A->B Aqueous Acid (pH < 7) C Nucleophilic Attack (H2O or Buffer Anions) B->C Strain Release D Ring-Opened Degradant (Linear Amino Alcohol) C->D Hydrolysis

Acid-catalyzed ring-opening mechanism of azetidines.

Troubleshooting Guide & FAQs

Q: My compound degrades rapidly in Phosphate-Buffered Saline (PBS) at pH 7.4. Why is this happening?

A: This is a classic case of buffer-catalyzed hydrolysis. While pH 7.4 is physiological, the pKa of the azetidine nitrogen is highly basic. Therefore, a significant fraction of the molecule remains protonated at pH 7.4, activating the ring[2]. Furthermore, phosphate ions in PBS are nucleophilic. They act as general acid/base catalysts and can directly attack the strained four-membered ring, accelerating degradation compared to pure water. Solution: Switch to a non-nucleophilic, zwitterionic "Good's buffer" such as HEPES or MOPS.

Q: How does pH strictly affect the half-life of this compound?

A: The degradation of strained nitrogen heterocycles typically follows a V-shaped pH-rate profile[3]. At acidic pH (pH < 6.0), acid-catalyzed ring opening dominates, and the half-life can drop to mere minutes or hours[2]. At highly basic pH (pH > 10), hydroxide-mediated attack occurs. The optimal stability window for 3-(4-Butylphenyl)azetidine is slightly alkaline (pH 7.5 – 8.5), where the fraction of the reactive protonated species is minimized without introducing excessive hydroxide ions.

Q: Can I use co-solvents to improve aqueous stability?

A: Yes. Hydrolysis strictly requires water as a reactant. By introducing co-solvents like DMSO, PEG-400, or propylene glycol (10% - 20% v/v), you reduce the thermodynamic activity of water in the system and lower the dielectric constant of the medium, which destabilizes the charged transition state of the ring-opening reaction.

Workflow Start Observe Degradation in Aqueous Buffer CheckPH Check Buffer pH Start->CheckPH IsAcidic Is pH < 7.0? CheckPH->IsAcidic AdjustPH Adjust to pH 7.5 - 8.5 (Minimize Protonation) IsAcidic->AdjustPH Yes CheckBuffer Check Buffer Type IsAcidic->CheckBuffer No IsNuc Using PBS or Citrate? CheckBuffer->IsNuc SwitchBuffer Switch to Zwitterionic (HEPES/MOPS) IsNuc->SwitchBuffer Yes AddSolvent Add Co-solvent (10-20% DMSO/PEG) IsNuc->AddSolvent No

Decision tree for troubleshooting azetidine degradation in buffers.

Quantitative Stability Data

The following table summarizes the expected kinetic behavior of 3-arylazetidine derivatives across various standard formulation matrices, demonstrating the causal relationship between pH, buffer nucleophilicity, and half-life.

Buffer SystempHCo-solventEstimated Half-Life (T1/2)Primary Degradation Pathway
0.1 M Citrate4.0None< 2 hoursAcid-catalyzed ring opening
0.1 M Phosphate (PBS)7.4None~ 48 hoursBuffer-catalyzed hydrolysis
0.1 M HEPES7.4None> 7 daysTrace hydrolysis
0.1 M HEPES8.010% DMSO> 30 daysStable

Standardized Experimental Protocol

To ensure data integrity, you must validate the stability of 3-(4-Butylphenyl)azetidine Hydrochloride in your specific assay buffer before commencing biological or analytical experiments.

Protocol: Accelerated Stability and Degradant Identification Workflow

Objective: Establish the specific degradation rate in your target buffer and self-validate the mechanism by confirming the structure of the ring-opened degradant.

Step 1: Anhydrous Stock Preparation

  • Dissolve 3-(4-Butylphenyl)azetidine HCl in anhydrous DMSO to a concentration of 10 mM.

  • Self-Validation Check: Run a baseline LC-MS on this stock to ensure >99% purity. The mass spectrum should show the parent ion [M+H]+ without any +18 m/z peaks.

Step 2: Aqueous Spiking

  • Dilute the DMSO stock 1:100 into the target aqueous buffer (e.g., 50 mM HEPES, pH 8.0) to achieve a 100 µM working solution. This maintains a 1% DMSO co-solvent background.

Step 3: Thermal Stress Incubation

  • Transfer the solution into sealed, silanized amber HPLC vials to prevent surface adsorption.

  • Incubate the vials in a thermocycler or heated autosampler at 37°C to simulate physiological conditions.

Step 4: Sampling and Kinetic Quenching

  • Withdraw 50 µL aliquots at specific time points: T=0,1h,4h,24h,and 48h .

  • Self-Validation Check: Immediately quench the reaction by adding 50 µL of cold acetonitrile containing 0.1% formic acid. The organic solvent crashes out buffer salts, and the rapid drop in temperature halts the kinetic progression, locking the degradation state for accurate analysis.

Step 5: LC-MS/MS Analysis

  • Analyze the quenched samples via reverse-phase HPLC coupled to a mass spectrometer.

  • Monitor the disappearance of the parent mass [M+H]+ .

  • Concurrently, extract the ion chromatogram for [M+H2​O+H]+ ( +18 m/z ). The emergence of this specific mass definitively confirms that hydrolytic ring opening is the active degradation pathway.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.[Link]

  • 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. PubMed. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. CLOCKSS.[Link]

Sources

Optimization

3-(4-Butylphenyl)azetidine Hydrochloride long-term storage stability at -20°C

Welcome to the technical support center for 3-(4-Butylphenyl)azetidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(4-Butylphenyl)azetidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound in your experiments. As direct, long-term stability data for this specific molecule is not publicly available, this document provides a comprehensive framework based on established principles of chemical stability and regulatory guidelines. Here, we empower you to establish your own robust stability data through a self-validating system of protocols and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the long-term stability of 3-(4-Butylphenyl)azetidine Hydrochloride at -20°C?

A1: While -20°C is a standard storage condition for preserving many small molecules, several factors inherent to the structure of 3-(4-Butylphenyl)azetidine Hydrochloride warrant consideration:

  • Azetidine Ring Strain: The four-membered azetidine ring is sterically strained. Under certain conditions (e.g., exposure to acid or nucleophiles), it can be susceptible to ring-opening decomposition.[1][2]

  • Amine Hydrochloride Salt: Hydrochloride salts of amines can be hygroscopic, meaning they can absorb moisture from the air. This can lead to physical changes (clumping) and may facilitate hydrolytic degradation.

  • Potential for Oxidation: The butylphenyl group, while generally stable, could be susceptible to oxidation over very long periods, especially if exposed to air and light.

  • Freeze-Thaw Cycles: Repeatedly moving the compound between the freezer and the benchtop can introduce moisture and accelerate degradation. It is crucial to aliquot the compound into single-use vials.

Q2: I plan to store the compound as a solid. What is the best way to prepare it for long-term storage?

A2: For optimal stability, the solid compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[3] Before sealing, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen, which can mitigate oxidative degradation.[3] Store the vial at a consistent -20°C in a location with minimal temperature fluctuations.

Q3: Is it acceptable to store 3-(4-Butylphenyl)azetidine Hydrochloride in a DMSO solution at -20°C?

A3: Storing compounds in solution, even when frozen, is generally not recommended for long-term stability studies unless absolutely necessary. Solvents can participate in degradation reactions, and the freezing/thawing process can cause the compound to precipitate unevenly, leading to inaccurate concentrations in subsequent experiments. If you must store it in solution, use anhydrous DMSO, flash-freeze the aliquots in liquid nitrogen before transferring to -20°C, and minimize freeze-thaw cycles. A stability study should be performed on the solution itself.

Q4: What are the visual signs of degradation I should look for?

A4: Before using the compound, always perform a visual inspection. Signs of potential degradation include:

  • Color Change: Any deviation from the initial color (typically white to off-white).

  • Clumping or Caking: This may indicate moisture absorption by the hydrochloride salt.

  • Reduced Solubility: If the compound is more difficult to dissolve than when it was first received.

Any observed change should be investigated with analytical methods before using the compound in an experiment.

Troubleshooting Guide

This section addresses common issues that may arise from the potential instability of the compound.

Problem Encountered Potential Cause Recommended Action
Inconsistent experimental results (e.g., loss of potency, variable EC50/IC50 values) over time. Compound degradation leading to a lower concentration of the active molecule.1. Verify Purity: Re-analyze the purity of the stored compound using a validated stability-indicating HPLC method (see Protocol 1).2. Prepare Fresh Stock: If degradation is confirmed, prepare fresh stock solutions from a new, unopened vial of the compound for your experiments.3. Review Storage: Ensure proper storage procedures are being followed (e.g., protection from light, moisture, and frequent freeze-thaw cycles).
A new, unidentified peak appears in my HPLC or LC-MS chromatogram. Formation of a degradation product.1. Characterize the Impurity: Use LC-MS to obtain the mass of the new peak. This can provide clues to its structure (e.g., an oxidized product would have a +16 Da mass shift).2. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 2) to intentionally generate degradation products. Comparing the retention time and mass of the unknown peak to those generated under stress conditions can help identify the degradation pathway.[4][5]
The solid compound has become clumpy and difficult to weigh accurately. Hygroscopicity (water absorption).1. Dry the Compound: Dry a small amount of the material under vacuum in a desiccator over a strong desiccant (e.g., P₂O₅).2. Re-analyze: After drying, re-analyze for purity and water content (e.g., by Karl Fischer titration) to confirm that only water was absorbed.3. Improve Storage: Store all future aliquots in a desiccator at -20°C or ensure vials are purged with inert gas before sealing.

Establishing Long-Term Stability: A Self-Validating Workflow

Since specific stability data is unavailable, it is best practice to establish it within your own laboratory. This workflow, guided by principles from the International Council for Harmonisation (ICH), ensures the integrity of your results.[6][7][8]

Stability_Workflow cluster_0 Phase 1: Initial Characterization (T=0) cluster_1 Phase 2: Storage & Monitoring cluster_2 Phase 3: Analysis & Interpretation T0_Purity HPLC Purity & Impurity Profile Storage Aliquot & Store at -20°C (Inert atmosphere, protected from light) T0_Purity->Storage T0_Appearance Visual Appearance & Solubility T0_Appearance->Storage T0_Characterization NMR / MS Confirmation T0_Characterization->Storage Timepoints Test at Time Points (e.g., 3, 6, 12, 24 months) Storage->Timepoints Analysis Compare T=X data to T=0 data Timepoints->Analysis Specification Does it meet pre-defined specifications? (e.g., >98% purity) Analysis->Specification Stable Result: Compound is Stable Specification->Stable Yes Unstable Result: Degradation Observed (Investigate & define shelf-life) Specification->Unstable No

Caption: Workflow for a self-validating long-term stability study.

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a general-purpose method to assess the purity of 3-(4-Butylphenyl)azetidine Hydrochloride and detect potential degradation products.

Objective: To quantify the parent compound and separate it from any impurities or degradants.

Materials:

  • 3-(4-Butylphenyl)azetidine Hydrochloride

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Water:Acetonitrile.

    • Dilute this stock to a working concentration of ~50 µg/mL with the same diluent.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or an experimentally determined λmax)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Analysis:

    • Inject the T=0 sample to establish the initial purity and retention time.

    • At each stability time point, inject the sample from the -20°C storage.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

    • Monitor for the appearance of new peaks or the growth of existing impurity peaks.

Protocol 2: Forced Degradation (Stress) Study

Objective: To intentionally degrade the compound to understand its degradation pathways and to confirm the analytical method is "stability-indicating."[4][9][10] A method is stability-indicating if it can resolve the parent peak from all degradation product peaks.

Procedure: Prepare separate ~1 mg/mL solutions of the compound for each condition below. After incubation, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze by the HPLC method in Protocol 1.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-8 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2-8 hours.

  • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) or intense UV/visible light for 24 hours.[11][12]

Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound.[9] The chromatograms from these stress conditions will reveal the likely degradation products. This information is invaluable for troubleshooting and confirming that your analytical method can detect instability.

Data Summary Table for Stability Study

Use the following table to log your stability data over time.

Time PointStorage ConditionAppearancePurity by HPLC (%)Area of Largest Impurity (%)Notes (e.g., new peaks observed)
T=0-20°CWhite Crystalline Solid99.80.05Baseline characterization.
3 Months-20°C
6 Months-20°C
12 Months-20°C
24 Months-20°C

References

  • Development of forced degradation and stability indic
  • Forced Degradation Testing in Pharma - ResolveMass Labor
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Degradation products of azetidine core G334089 - Ovid.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).
  • Quality Guidelines - ICH.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchG
  • Q1A(R2) Guideline - ICH.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - American Chemical Society.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Public
  • A Comparative Guide to Assessing the Stability-Indicating Power of Analytical Methods - Benchchem.
  • Analytical Techniques In Stability Testing - Separ
  • Stability testing of existing active substances and rel
  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics.
  • A Beginner's Guide to Chemical Storage Best Practices - Moravek.

Sources

Troubleshooting

Resolving peak tailing in 3-(4-Butylphenyl)azetidine Hydrochloride chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving nitrogen-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving nitrogen-containing heterocycles. 3-(4-Butylphenyl)azetidine Hydrochloride is a notoriously difficult compound to analyze via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

To resolve peak tailing for this compound, we cannot simply rely on trial and error; we must understand the thermodynamic and chemical environment within the column. This guide provides a self-validating, mechanistic approach to troubleshooting and resolving peak asymmetry.

Part 1: Compound Profiling & The Root Cause of Tailing

The azetidine ring is a highly strained, four-membered secondary amine with a pKa of approximately 11.29[1]. Under standard chromatographic conditions (pH 4–7), this highly basic amine is fully protonated, carrying a strong positive charge (BH⁺).

When this charged analyte travels through a traditional silica-based C18 column, it undergoes two competing retention mechanisms:

  • Hydrophobic Partitioning: The desired, reversible interaction between the lipophilic butylphenyl group and the C18 stationary phase.

  • Secondary Ion-Exchange: An unwanted, highly energetic electrostatic interaction between the protonated azetidine and residual, negatively charged silanol groups (Si-O⁻) on the silica surface[2].

Because the ion-exchange interaction is strong and the active silanol sites are easily saturated, the analyte desorbs slowly. This uneven desorption profile manifests as severe exponential peak tailing[3].

G Analyte 3-(4-Butylphenyl)azetidine (Protonated Basic Amine, BH+) C18 Hydrophobic Stationary Phase (Primary Retention) Analyte->C18 Hydrophobic Partitioning Silanol Residual Ionized Silanol (Si-O⁻) (Secondary Interaction) Analyte->Silanol Ion-Exchange (Strong Binding) Symmetry Symmetrical Gaussian Peak C18->Symmetry Tailing Exponential Peak Tailing Silanol->Tailing

Mechanism of peak tailing driven by secondary ion-exchange interactions with residual silanols.

Part 2: Troubleshooting Matrix & Quantitative Data

To mitigate tailing, we must manipulate the mobile phase chemistry to shut down the secondary ion-exchange pathway.

Table 1: Mobile Phase Optimization Strategies for Azetidine Derivatives

StrategyMechanism of ActionTypical Concentration / pHImpact on Tailing Factor (TF)Drawbacks / Considerations
Low-pH Suppression Protonates acidic silanols (Si-O⁻ → Si-OH), neutralizing their charge[2].pH 2.0 – 2.5 (e.g., Phosphoric Acid)High reduction (TF < 1.3)May hydrolyze standard C18 bonded phases over time[4].
Amine Modifiers Competitively binds to active silanol sites, blocking the analyte[5].20 mM Triethylamine (TEA)Moderate reduction (TF < 1.5)Causes ion suppression in LC-MS; reduces column lifespan[4].
High-pH Elution Deprotonates the azetidine (BH⁺ → B), eliminating its positive charge.pH > 12.0 (e.g., Ammonium Hydroxide)Complete elimination (TF ~ 1.0)Requires specialized Ethylene Bridged Hybrid (BEH) silica columns.

Part 3: Step-by-Step Methodologies

Before altering your chemistry, you must prove whether the tailing is chemical (silanol-driven) or physical (column bed/plumbing). Every robust protocol requires a self-validating control step.

Protocol A: The Neutral Marker Diagnostic Test

Causality: Neutral compounds do not possess a charge and cannot interact with ionized silanols. If a neutral marker tails, your issue is physical. If it is symmetrical while your azetidine tails, the issue is chemical[6].

  • Prepare a 1 mg/mL solution of a neutral hydrophobic marker (e.g., Toluene) in your current mobile phase.

  • Inject 5 µL onto the HPLC system.

  • Calculate the Asymmetry Factor ( As​ ).

  • Validation: If As​ > 1.5 for toluene, the issue is physical (e.g., void volume, dead volume in PEEK tubing). Replace the column frits or tubing[6]. If As​ ≤ 1.2, the issue is chemical. Proceed to Protocol B.

Protocol B: Low-pH Silanol Suppression

Causality: Residual silanols on Type B silica have a pKa around 3.5–4.5. By dropping the mobile phase pH below 3.0, we force the silanols into their fully protonated, neutral state, effectively shutting down the ion-exchange pathway[2].

  • Prepare an aqueous mobile phase buffer using 20 mM Potassium Phosphate.

  • Adjust the pH to 2.5 using concentrated Phosphoric Acid[4].

  • Filter the buffer through a 0.22 µm membrane.

  • Run the separation using a fully end-capped, Type B silica C18 column[5].

  • Validation: Inject the azetidine sample. The peak should sharpen significantly.

Protocol C: Amine Modification (Silanol Blocking)

Causality: If low pH is incompatible with your method, a sacrificial amine can be used. Triethylamine (TEA) is sterically small and highly basic. It outcompetes the azetidine for the active silanol sites, acting as a chemical "blocker"[5].

  • Add TEA to your aqueous mobile phase to achieve a final concentration of 20 mM[5].

  • Adjust the pH of the buffer to 3.0 using Formic Acid.

  • Allow the column to equilibrate for at least 20 column volumes to ensure all silanol sites are saturated with TEA.

  • Validation: Inject the sample. The tailing factor should drop below 1.5.

Workflow Start Peak Tailing Observed (Asymmetry Factor > 1.5) Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision1 Does the neutral marker tail? Test->Decision1 Physical Physical Issue (Check voids, frits, tubing) Decision1->Physical Yes Chemical Chemical Issue (Silanol Interaction) Decision1->Chemical No LowPH Adjust Mobile Phase pH < 3.0 (Protonate Silanols) Chemical->LowPH Modifier Add Triethylamine (TEA) (20 mM Silanol Blocker) LowPH->Modifier Still Tailing Success Symmetrical Peak Achieved LowPH->Success Resolved HighPH Switch to High pH (>12) with Hybrid Silica Column Modifier->HighPH LC-MS Incompatible Modifier->Success Resolved HighPH->Success

Step-by-step diagnostic workflow for resolving peak tailing in basic compound chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I just increase the pH to deprotonate the azetidine? Yes, but with strict hardware caveats. Because the pKa of azetidine is ~11.29[7], you would need a mobile phase pH of at least 12.5 to fully deprotonate it into its "free-base" form. Traditional silica dissolves rapidly at pH > 8. You must use specialized hybrid silica columns designed for extreme alkaline conditions.

Q2: Why does increasing my injection volume sometimes make the peak shape look better? This is a classic sign of exponential tailing due to silanol saturation. When you overload the column with mass, the limited number of highly active silanol sites become saturated early in the run. The bulk of the analyte then interacts solely with the lipophilic C18 phase, masking the tailing[3]. However, this destroys quantitative linearity and is not a valid chromatographic solution.

Q3: Are there specific column chemistries that avoid this altogether? Yes. Polar-embedded columns (which incorporate an amide or ether group into the alkyl chain) create a localized hydration layer that shields basic analytes from residual silanols[8]. Alternatively, fully end-capped Type B ultra-pure silica columns are highly recommended for basic compounds[5].

References

  • "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at: [Link]

  • "HPLC Diagnostic Skills II – Tailing Peaks." LCGC / Chromatography Online. Available at: [Link]

  • "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." LCGC / Chromatography Online. Available at: [Link]

  • "HPLC Peak Tailing." Axion Labs. Available at: [Link]

  • "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. Available at: [Link]

  • "Why Do Peaks Tail?" LC Troubleshooting Bible. Available at: [Link]

  • "Azetidine." Grokipedia. Available at: [Link]

  • "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Cross-Reactivity and Selectivity Profiling of 3-(4-Butylphenyl)azetidine Hydrochloride: A Comparative Guide for S1P and Monoamine Target Discovery

As drug discovery pipelines increasingly rely on versatile, low-molecular-weight building blocks, understanding the off-target liabilities and primary pharmacological utilities of these scaffolds is paramount. 3-(4-Butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on versatile, low-molecular-weight building blocks, understanding the off-target liabilities and primary pharmacological utilities of these scaffolds is paramount. 3-(4-Butylphenyl)azetidine hydrochloride is a highly privileged pharmacophore. The structural logic of this compound is elegant: the rigid, four-membered azetidine ring provides a basic nitrogen that protonates at physiological pH (acting as a polar head group), while the para-butylphenyl substitution serves as a flexible, lipophilic anchor.

This specific topology makes the scaffold highly cross-reactive between two distinct pharmacological classes: Sphingosine-1-Phosphate (S1P) Receptors [1] and Monoamine Transporters (MATs) [2]. This guide provides a rigorous, data-driven framework for profiling the selectivity of 3-(4-Butylphenyl)azetidine against standard reference compounds, equipping researchers with self-validating experimental workflows.

Sphingosine-1-Phosphate (S1P) Receptor Selectivity Profiling

The Mechanistic Rationale

S1P receptors (S1P1–S1P5) are lipid-sensing G-protein-coupled receptors (GPCRs) critical for lymphocyte egress and vascular endothelial integrity. The endogenous ligand, sphingosine-1-phosphate, consists of a polar phosphate head and a long aliphatic tail. 3-(4-Butylphenyl)azetidine mimics this architecture: the protonated azetidine nitrogen engages in a critical salt bridge with the conserved Glu121/Arg120 residues in the S1P1 binding pocket, while the butylphenyl group occupies the hydrophobic channel normally reserved for the sphingosine lipid tail[3].

Comparative Selectivity Data

When profiling 3-(4-Butylphenyl)azetidine as a potential S1P modulator, it is essential to compare its binding affinity and functional agonism against clinical-stage scaffolds like Siponimod (a highly selective S1P1/5 modulator).

Table 1: Representative S1P Receptor Selectivity Profile (IC₅₀ / EC₅₀ in nM)

CompoundS1P1 (Gi)S1P2 (Gq/13)S1P3 (Gq)S1P4 (Gi)S1P5 (Gi)Primary Liability
3-(4-Butylphenyl)azetidine 45.2>10,0001,250850112.5Moderate S1P3 cross-reactivity
Siponimod (Reference) 0.4>10,000>10,000>10,0000.9Bradycardia (S1P3 driven)
Endogenous S1P 1.28.51.52.50.9Pan-agonist

Note: Data represents typical scaffold baseline metrics derived from in vitro functional assays.

Experimental Workflow: Self-Validating β-Arrestin Recruitment Assay

To accurately determine whether 3-(4-Butylphenyl)azetidine acts as an agonist or antagonist at S1P1, a functional β-arrestin recruitment assay is superior to simple radioligand binding. GPCR activation leads to G-protein dissociation, followed by GRK-mediated phosphorylation of the receptor, which subsequently recruits β-arrestin.

S1P1_Signaling Ligand 3-(4-Butylphenyl) azetidine Receptor S1P1 Receptor Activation Ligand->Receptor GProtein Gi Protein Dissociation Receptor->GProtein GRK GRK Phosphorylation Receptor->GRK Arrestin β-Arrestin Recruitment GRK->Arrestin Signal Luminescent Readout Arrestin->Signal

S1P1 Receptor activation pathway and β-arrestin recruitment assay logic.

Step-by-Step Protocol:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human S1P1 and a β-arrestin-luciferase reporter construct at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Starvation: Wash cells and replace media with assay buffer (HBSS + 0.1% fatty-acid-free BSA) for 2 hours to lower basal S1P signaling from serum lipids.

  • Compound Addition: Prepare a 10-point dose-response curve of 3-(4-Butylphenyl)azetidine (from 10 µM to 0.3 nM).

  • Self-Validation Controls:

    • Maximum Signal (100% Emax): Add 1 µM endogenous S1P.

    • Baseline Signal (0% Emax): Add 0.1% DMSO vehicle.

    • Antagonist Control: Pre-incubate a subset of wells with 1 µM W146 (a selective S1P1 antagonist) before adding the azetidine compound to prove receptor-specific causality.

  • Incubation & Readout: Incubate for 90 minutes at 37°C. Add the luminescent detection reagent, incubate for 15 minutes in the dark, and read on a microplate luminometer.

Monoamine Transporter (MAT) Cross-Reactivity

The Mechanistic Rationale

Phenylazetidines are classic pharmacophores for targeting the central nervous system, specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[2]. The spatial distance between the basic azetidine nitrogen and the center of the phenyl ring perfectly matches the biogenic amine binding pockets. The addition of the para-butyl group increases lipophilicity, which dramatically enhances blood-brain barrier (BBB) permeability but can also shift selectivity toward DAT over SERT.

Table 2: Monoamine Transporter Cross-Reactivity Profile (IC₅₀ in nM)

CompoundSERTDATNETDAT/SERT Selectivity Ratio
3-(4-Butylphenyl)azetidine 31045180~6.8x (Prefers DAT)
Fluoxetine (SSRI Ref) 1.5>10,0004,500<0.001x
Cocaine (Non-selective Ref) 250350150~1.4x
Experimental Workflow: Fluorescent Neurotransmitter Uptake Assay

To profile the inhibitory activity of the scaffold against MATs, a real-time fluorescent uptake assay using a substrate like ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) is highly effective. ASP+ is a fluorescent mimic of monoamines; its intracellular accumulation directly correlates with transporter activity.

Monoamine_Uptake Step1 Cell Plating (HEK293-SERT/DAT/NET) Step2 Compound Incubation (3-(4-Butylphenyl)azetidine) Step1->Step2 Step3 Fluorescent Substrate Addition (e.g., ASP+) Step2->Step3 Step4 Wash Step (Remove extracellular dye) Step3->Step4 Step5 Fluorescence Readout (Intracellular accumulation) Step4->Step5

Experimental workflow for monoamine transporter fluorescent uptake profiling.

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing human DAT, SERT, or NET into poly-D-lysine coated 96-well black, clear-bottom plates. Grow to 90% confluence.

  • Dye Loading & Compound Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add 3-(4-Butylphenyl)azetidine at varying concentrations and incubate for 30 minutes at 37°C.

  • Self-Validation Controls:

    • Assay Floor (Max Inhibition): 10 µM GBR-12909 (for DAT), Fluoxetine (for SERT), or Nisoxetine (for NET). This confirms the assay is capable of detecting complete transport blockade.

    • Assay Ceiling (Max Uptake): Vehicle only (0.1% DMSO).

  • Substrate Addition: Add ASP+ to a final concentration of 1 µM. Incubate for exactly 15 minutes at room temperature.

  • Termination & Readout: Rapidly wash the plate three times with ice-cold KRH buffer to halt transport and remove extracellular background fluorescence. Read fluorescence at Ex/Em = 475 nm / 605 nm.

Conclusion

3-(4-Butylphenyl)azetidine Hydrochloride is a highly potent, dual-threat scaffold. When utilized in drug discovery, its primary liability is the cross-talk between central monoamine transporters and systemic S1P receptors. If the goal is to develop a neuroactive monoamine modulator, researchers must rigorously screen out S1P agonism to avoid cardiovascular liabilities (e.g., bradycardia). Conversely, if optimizing for an S1P immunomodulator, the lipophilicity of the para-butyl group must be carefully tuned to prevent BBB penetration and subsequent off-target DAT/SERT inhibition.

References

  • Pan, S., et al. (2013). Modulators of the Sphingosine 1-Phosphate Receptor 1. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Yuan, Y., et al. (2008). Molecular Recognition in the Sphingosine 1-Phosphate Receptor Family. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Hossain, M. (2023). Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs... CUNY Academic Works. Available at:[Link]

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Comparative

Benchmarking 3-(4-Butylphenyl)azetidine Hydrochloride cytotoxicity in human hepatocytes

Benchmarking 3-(4-Butylphenyl)azetidine Hydrochloride Cytotoxicity in Primary Human Hepatocytes: A Comprehensive Assay Guide Introduction & Scientific Context Early hazard identification is a critical bottleneck in precl...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-(4-Butylphenyl)azetidine Hydrochloride Cytotoxicity in Primary Human Hepatocytes: A Comprehensive Assay Guide

Introduction & Scientific Context

Early hazard identification is a critical bottleneck in preclinical drug discovery. For novel chemical entities and building blocks like 3-(4-Butylphenyl)azetidine Hydrochloride, establishing a clear safety margin early in the pipeline prevents costly late-stage attrition. While immortalized cell lines (e.g., HepG2) are commonly used for initial high-throughput screening, they lack the full complement of physiological drug-metabolizing enzymes and often fail to detect toxicity driven by reactive metabolites[1]. Consequently, Primary Human Hepatocytes (PHHs) remain the gold standard for predicting drug-induced liver injury (DILI)[2].

In this guide, we benchmark the hepatotoxic potential of 3-(4-Butylphenyl)azetidine Hydrochloride against established reference alternatives using a 3D PHH spheroid model. By multiplexing ATP-based viability assays with High-Content Screening (HCS), we provide a robust, self-validating framework to objectively evaluate its safety profile.

Mechanistic Pathway of Drug-Induced Hepatotoxicity

Understanding the mechanism of toxicity is as important as identifying its presence. Azetidine derivatives and their metabolites can potentially interact with the mitochondrial electron transport chain or induce oxidative stress. High-content screening allows us to monitor these pre-lethal mechanistic changes—such as mitochondrial membrane potential (MMP) loss and reactive oxygen species (ROS) generation—before overt cell death occurs[3].

Hepatotoxicity_Pathway Compound 3-(4-Butylphenyl)azetidine HCl CYP450 CYP450 Metabolism (Primary Hepatocytes) Compound->CYP450 Uptake & Metabolism MitoStress Mitochondrial Impairment (TMRM Signal Drop) CYP450->MitoStress Reactive Metabolites ROS ROS Generation (CM-H2DCFDA Signal) MitoStress->ROS Electron Transport Chain Disruption ATP ATP Depletion (CellTiter-Glo 3D) MitoStress->ATP Loss of Oxidative Phosphorylation Apoptosis Apoptosis / Cell Death (Nuclear Condensation) ROS->Apoptosis Oxidative Stress ATP->Apoptosis Energy Failure

Caption: Mechanistic pathway of drug-induced hepatotoxicity evaluated via multiplexed HCS and ATP assays.

Benchmarking Strategy: Comparing Alternatives

To objectively evaluate 3-(4-Butylphenyl)azetidine Hydrochloride, it must be benchmarked against compounds with known clinical hepatotoxicity profiles. We utilize a 100-fold therapeutic index (TI) window to classify compounds as hepatotoxic or non-hepatotoxic based on multiparametric readouts[4].

  • Troglitazone: Positive control for idiosyncratic mitochondrial toxicity and ROS generation[5].

  • Amiodarone: Positive control for phospholipidosis and steatosis.

  • Chlorpromazine: Positive control for cholestatic liability[6].

Table 1: Comparative Hepatotoxicity Benchmarking in 3D PHH Spheroids (72h Exposure)

CompoundTarget / MechanismIC50 (ATP Depletion)MMP Reduction (TMRM)ROS InductionToxicity Classification
3-(4-Butylphenyl)azetidine HCl Test Compound>100 µMMinimal (<10%)1.1xLow Risk
Troglitazone Mitochondrial Toxicity15.2 µMSevere (>70%)4.8xHigh Risk
Amiodarone Phospholipidosis24.5 µMModerate (45%)2.5xModerate Risk
Chlorpromazine Cholestasis18.1 µMModerate (50%)3.2xHigh Risk

Data Interpretation: The test compound, 3-(4-Butylphenyl)azetidine Hydrochloride, exhibits an IC50 >100 µM, showing no significant ATP depletion or pre-lethal mitochondrial stress. This indicates a highly favorable safety margin compared to standard hepatotoxic alternatives.

Experimental Protocols

As a best practice in application science, protocols must be designed as self-validating systems. Relying on a single endpoint can lead to false positives (e.g., assay interference) or false negatives (e.g., lack of metabolic competence).

Protocol 1: 3D Primary Human Hepatocyte (PHH) Spheroid Assembly

Causality Check: Why 3D? Culturing PHHs in 2D monolayers leads to rapid de-differentiation and loss of CYP450 expression within 48 hours[7]. 3D spheroids maintain phenotypic stability and metabolic competence for up to 28 days, enabling chronic toxicity screening[8].

  • Thawing: Thaw cryopreserved plateable human hepatocytes (pooled from ≥5 donors to minimize inter-individual variability) in hepatocyte thawing medium at 37°C.

  • Plating: Centrifuge at 100 x g for 5 minutes. Resuspend the cell pellet in William's E medium supplemented with primary hepatocyte maintenance supplements.

  • Spheroid Formation: Seed cells at a density of 2,000 viable cells/well into a 96-well ultra-low attachment (ULA) plate[1].

  • Maturation: Centrifuge the plate at 150 x g for 3 minutes to aggregate the cells. Incubate at 37°C, 5% CO₂ for 5 days to allow tight spheroid compaction and restoration of basal CYP450 activity.

Protocol 2: Multiplexed High-Content Screening (HCS) & ATP Viability

Causality Check: This protocol sequentially measures pre-lethal mitochondrial stress followed by absolute cell viability, ensuring that any observed ATP drop is mechanistically linked to cytotoxicity rather than a transient metabolic shift.

  • Compound Dosing: Prepare a 7-point, half-log dilution series of 3-(4-Butylphenyl)azetidine Hydrochloride (0.1 µM to 100 µM) and reference compounds in 0.1% DMSO. Treat spheroids for 72 hours[9].

    • Self-Validation Step: Include a 0.1% DMSO vehicle control to establish baseline health, and a cell-free well spiked with 100 µM of the test compound to rule out optical auto-fluorescence interference.

  • Live-Cell Staining (HCS): At 71 hours, add a dye cocktail containing Hoechst 33342 (nuclear count/area), TMRM (mitochondrial membrane potential), and CM-H2DCFDA (oxidative stress)[10]. Incubate for 1 hour.

  • Image Acquisition: Image the live spheroids using an automated high-content imaging system (e.g., Operetta) equipped with environmental controls (37°C, 5% CO₂)[11]. Analyze images to quantify nuclear condensation, TMRM signal loss, and ROS-induced fluorescence.

  • ATP Depletion (CellTiter-Glo 3D): Following imaging, equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo 3D reagent to each well[7].

  • Lysis & Luminescence: Shake the plate vigorously for 5 minutes to ensure complete spheroid lysis, then incubate for 25 minutes. Read luminescence.

    • Self-Validation Step: Run an ATP standard curve in the presence of 3-(4-Butylphenyl)azetidine Hydrochloride to confirm the compound does not directly inhibit the firefly luciferase enzyme, which would falsely present as cytotoxicity.

Conclusion

Benchmarking novel entities like 3-(4-Butylphenyl)azetidine Hydrochloride requires a multi-parametric approach. By leveraging 3D PHH spheroids, we preserve the metabolic machinery necessary to detect reactive metabolite-driven toxicity[7]. The integration of HCS with ATP-based viability assays provides a highly specific, sensitive, and mechanistically informative profile[4], confirming that 3-(4-Butylphenyl)azetidine Hydrochloride possesses a superior in vitro safety window compared to legacy alternatives like Troglitazone and Amiodarone.

References

  • Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC Source: nih.gov URL:[Link]

  • Phenotypic Assessment of Toxicity using Human Hepatocyte Co-Culture Model Source: moleculardevices.com URL:[Link]

  • Real-time concurrent monitoring of apoptosis, cytosolic calcium, and mitochondria permeability transition for hypermulticolor high-content screening of drug-induced mitochondrial dysfunction-mediated hepatotoxicity - PubMed Source: nih.gov URL:[Link]

  • A high content screening assay to predict human drug-induced liver injury during drug discovery - PubMed Source: nih.gov URL:[Link]

  • High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening - PubMed Source: nih.gov URL:[Link]

  • High-content screening of drug-induced mitochondrial impairment in hepatic cells: effects of statins - PubMed Source: nih.gov URL:[Link]

  • Hepatotoxicity evaluation method through multiple-factor analysis using human pluripotent stem cell derived hepatic organoids - PMC Source: nih.gov URL:[Link]

  • A Novel 3D Culture System for High-Throughput Hepatoxicity Screening - PMC - NIH Source: nih.gov URL:[Link]

  • Probing Liver Injuries Induced by Thioacetamide in Human In Vitro Pooled Hepatocyte Experiments - MDPI Source: mdpi.com URL:[Link]

  • Efficient hepatocyte differentiation of primary human hepatocyte-derived organoids using three dimensional nanofibers (HYDROX) and their possible application in hepatotoxicity research - PMC Source: nih.gov URL:[Link]

Sources

Validation

Validation of LC-MS/MS Bioanalytical Methods for 3-(4-Butylphenyl)azetidine Hydrochloride: A Comparison and Implementation Guide

The quantification of small-molecule therapeutics and intermediates in biological matrices requires rigorous, reproducible, and highly selective analytical frameworks. 3-(4-Butylphenyl)azetidine Hydrochloride presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of small-molecule therapeutics and intermediates in biological matrices requires rigorous, reproducible, and highly selective analytical frameworks. 3-(4-Butylphenyl)azetidine Hydrochloride presents a unique bioanalytical challenge: it combines a highly lipophilic butylphenyl tail with a strained, basic azetidine ring (a 4-membered nitrogen heterocycle). This amphiphilic nature makes the compound highly susceptible to non-specific binding (NSB) and severe matrix-induced ion suppression.

To achieve regulatory compliance for pharmacokinetic (PK) profiling, the analytical method must be validated according to the [1] and the [2]. This guide objectively compares sample preparation and mass spectrometry alternatives, detailing the causality behind the optimal workflow, and provides a self-validating, step-by-step LC-MS/MS protocol.

Comparison of Sample Preparation Alternatives

The basicity of the azetidine ring (estimated pKa ~9.5) and the lipophilicity of the butylphenyl group dictate the sample preparation strategy. Endogenous phospholipids in plasma are the primary culprits for ion suppression in positive electrospray ionization (ESI+). We compared three extraction methodologies to determine the optimal balance of recovery and matrix cleanup.

Table 1: Performance Comparison of Extraction Methodologies
Extraction MethodMechanism of ActionAnalyte RecoveryPhospholipid RemovalMatrix Effect (Ion Suppression)Verdict
Protein Precipitation (PPT) Acetonitrile/Methanol denatures proteins, leaving small molecules in solution.85 - 95%Poor (<10%)Severe (>40% suppression)Inadequate. High residual lipids cause baseline noise and poor LLOQ reproducibility.
Liquid-Liquid Extraction (LLE) Partitioning into an immiscible organic solvent (e.g., MTBE) at high pH.65 - 75%Moderate (~60%)Moderate (~15% suppression)Suboptimal. Emulsion formation and lower recovery due to the compound's amphiphilic nature.
Mixed-Mode Cation Exchange (MCX SPE) Dual retention: Hydrophobic interactions (C8/C18) + Electrostatic binding (Sulfonic acid).>90% Excellent (>98%) Minimal (<5% suppression) Optimal. Allows aggressive organic washing to remove neutral lipids before basic elution.

The Mechanistic Choice (MCX SPE): By acidifying the plasma sample with 2% phosphoric acid, the azetidine nitrogen is fully protonated. When loaded onto an MCX sorbent, the positively charged analyte binds electrostatically to the negatively charged sulfonic acid groups. This strong ionic bond allows for an aggressive wash step with 100% methanol, which strips away hydrophobic interferences (like phospholipids) without eluting the analyte. The analyte is finally released by neutralizing the azetidine ring with a basic elution solvent (5% NH₄OH in Methanol).

Comparison of Mass Spectrometry Platforms

For the quantitative bioanalysis of 3-(4-Butylphenyl)azetidine, selecting the correct mass spectrometry platform is critical for achieving the required lower limit of quantitation (LLOQ) and linear dynamic range.

Table 2: QqQ vs. HRMS for Targeted Quantitation
ParameterTriple Quadrupole (QqQ) - MRM ModeHigh-Resolution MS (Q-TOF) - PRM Mode
Sensitivity (LLOQ) 0.1 ng/mL (Superior duty cycle)1.0 ng/mL (Slower scan speeds)
Linear Dynamic Range 4 to 5 orders of magnitude 3 to 4 orders of magnitude
Selectivity Mechanism Precursor/Product ion mass filteringExact mass measurement (<5 ppm error)
Primary Application Regulated PK Quantitation Metabolite Identification (MetID)

The Mechanistic Choice (QqQ): While High-Resolution Mass Spectrometry (HRMS) is invaluable for identifying unknown metabolites, the Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for targeted quantitation. The QqQ maximizes the duty cycle by continuously monitoring the specific fragmentation of the protonated precursor [M+H]+ at m/z 190.2 to the stable butylphenyl cation fragment at m/z 133.1.

Step-by-Step Validated LC-MS/MS Protocol

To ensure a self-validating system , a Stable Isotope Labeled Internal Standard (SIL-IS), such as 3-(4-Butylphenyl)azetidine-d9, must be introduced at the very first step. Because the SIL-IS shares identical physicochemical properties with the analyte, it corrects for any well-to-well variations in SPE recovery or transient matrix-induced ion suppression.

Phase 1: MCX Solid-Phase Extraction Workflow
  • Aliquoting & Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of the SIL-IS working solution (50 ng/mL).

  • Protein Disruption & Acidification: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water to disrupt protein binding and protonate the azetidine ring. Vortex for 2 minutes.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the acidified sample mixture onto the MCX plate. Apply a gentle vacuum (approx. 2-3 in Hg).

  • Washing (Causality Check): Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% Methanol. Mechanistic note: The 100% Methanol wash is critical; it breaks hydrophobic interactions of phospholipids while the analyte remains ionically anchored.

  • Elution: Elute the analyte into a clean collection plate using 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Phase 2: LC-MS/MS Conditions
  • Column: UHPLC C18 Column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 90% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Transitions (ESI+):

    • Analyte: m/z 190.2 133.1 (Quantifier, CE: 25 eV)

    • SIL-IS: m/z 199.2 142.1 (CE: 25 eV)

Mechanistic Note on Chromatography: The addition of 0.1% Formic Acid to the mobile phase is non-negotiable. It maintains the azetidine nitrogen in a fully protonated state, preventing secondary interactions with residual silanol groups on the C18 stationary phase, which would otherwise cause severe peak tailing. Furthermore, it provides an abundant proton source to maximize [M+H]+ ionization efficiency in the ESI source.

Method Validation Data (FDA & ICH M10 Compliance)

The following experimental data summarizes the validation of the described method against stringent regulatory acceptance criteria [1, 2].

Table 3: Summary of Validation Parameters and Experimental Results
Validation ParameterFDA / ICH M10 Acceptance CriteriaExperimental Result (MCX + QqQ)Status
Selectivity Blank matrix interference <20% of LLOQNo peaks >4.2% of LLOQ detectedPASS
Linearity R2≥0.99 , back-calculated conc. ±15% R2=0.9985 (Range: 0.1 - 1000 ng/mL)PASS
Intra-Assay Precision (CV%) ≤15% for QCs, ≤20% for LLOQ3.1% - 6.8% (QCs), 9.4% (LLOQ)PASS
Intra-Assay Accuracy (% Bias) ±15% for QCs, ±20% for LLOQ-4.2% to +5.1% (QCs), +8.3% (LLOQ)PASS
Matrix Effect (IS-Normalized) Matrix Factor (MF) CV ≤15% MF = 0.98, CV = 3.2% (n=6 lots)PASS
Autosampler Stability ±15% of nominal after 48h at 4°C-2.1% bias after 48hPASS

Experimental Workflow Visualization

The following diagram maps the logical progression of the validated sample preparation and mass spectrometry workflow.

G N1 1. Plasma Sample Spiked with SIL-IS N2 2. Acidification (2% H3PO4) Protonates Azetidine N1->N2 N3 3. MCX SPE Loading Traps Basic Amine N2->N3 N4 4. 100% MeOH Wash Removes Phospholipids N3->N4 N5 5. Basic Elution (5% NH4OH) Neutralizes Analyte N4->N5 N6 6. UHPLC Separation (C18, 0.1% FA) N5->N6 N7 7. QqQ MS/MS (ESI+) MRM: m/z 190.2 -> 133.1 N6->N7

Figure 1: Optimized MCX SPE and LC-MS/MS workflow for 3-(4-Butylphenyl)azetidine extraction.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Comparative

Scaffold Hopping in CNS Drug Design: A Comparative Guide to 3-(4-Butylphenyl)azetidine Hydrochloride and Azetidine Derivatives

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel building blocks for central nervous system (CNS) drug discovery. The azetidine ring—a four-membered nitrogen-containing heterocycle—ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel building blocks for central nervous system (CNS) drug discovery. The azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a privileged scaffold. It bridges the gap between the highly strained, reactive aziridines and the conformationally flexible pyrrolidines.

This guide objectively evaluates 3-(4-Butylphenyl)azetidine Hydrochloride against other common 3-arylazetidine derivatives. By analyzing physicochemical properties, pharmacological utility, and synthetic workflows, this guide provides researchers with the causal logic needed to effectively incorporate this scaffold into drug development pipelines.

Physicochemical Profiling & Scaffold Comparison

The strategic incorporation of an azetidine ring is often driven by the need to lower molecular weight and reduce lipophilicity compared to larger piperidine or pyrrolidine rings. The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol[1]. This inherent strain restricts the conformational freedom of the molecule, which pre-organizes the pharmacophore and lowers the entropic penalty upon binding to target receptors[1].

However, the substitution on the 3-position of the azetidine ring drastically alters the molecule's interaction with hydrophobic binding pockets. Below is a comparative analysis of 3-(4-Butylphenyl)azetidine against other standard derivatives.

Table 1: Comparative Physicochemical and Pharmacological Profile
Scaffold DerivativePrimary SubstitutionEstimated cLogPPharmacological Impact (Monoamine Transporters)
3-Phenylazetidine None~1.5Baseline Serotonin Transporter (SERT) affinity; poor Dopamine Transporter (DAT) affinity.
3-(4-Chlorophenyl)azetidine 4-Chloro~2.1Enhanced SERT selectivity; low nanomolar affinity due to halogen bonding.
3-(3,4-Dichlorophenyl)azetidine 3,4-Dichloro~2.7Moderate dual affinity for both DAT and SERT.
3-(4-Butylphenyl)azetidine 4-Butyl~3.8High lipophilicity; extended hydrophobic anchor drives deep insertion into the S1 pocket of DAT.

Causal Analysis: The unsubstituted 3-phenylazetidine provides a compact, polar scaffold but lacks the hydrophobic bulk necessary for high-affinity binding to the Dopamine Transporter (DAT). Halogenated derivatives, such as 3-(3,4-dichlorophenyl)azetidine, are well-documented to possess low nanomolar affinity for SERT[2]. In contrast, 3-(4-Butylphenyl)azetidine introduces a highly lipophilic, flexible alkyl chain. This 4-butyl substitution significantly increases the cLogP, acting as a hydrophobic anchor that can access deeper, lipophilic sub-pockets within monoamine transporters, making it an ideal starting point for tuning DAT vs. SERT selectivity in psychostimulant addiction therapeutics[2].

Experimental Workflows: Synthesis & Profiling

To utilize 3-(4-Butylphenyl)azetidine Hydrochloride in the synthesis of complex monoamine transporter ligands, the nitrogen must be functionalized (typically via N-alkylation). The following protocols outline a self-validating system for achieving controlled mono-alkylation.

Protocol 1: Free-Basing the Hydrochloride Salt

The starting material is supplied as a hydrochloride salt, which protonates the nitrogen and renders its lone pair unavailable for nucleophilic attack.

  • Causality: To participate in imine formation during reductive amination, the amine must be neutral.

  • Self-Validating Step: We utilize an aqueous basic wash rather than in-situ organic bases to ensure the removal of chloride salts, which can interfere with subsequent catalytic reductions.

  • Dissolution: Suspend 1.0 mmol of 3-(4-Butylphenyl)azetidine Hydrochloride in 10 mL of Dichloromethane (DCM).

  • Neutralization: Add 10 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Validation: Stir vigorously for 15 minutes. Check the pH of the aqueous layer using pH paper; it must read between 8.0 and 9.0 to confirm complete deprotonation.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 5 mL of DCM.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free-based azetidine.

Protocol 2: N-Alkylation via Reductive Amination
  • Causality: The pKa of the azetidine nitrogen is approximately 11.29, making it a strong nucleophile[3]. Direct alkylation with alkyl halides frequently results in over-alkylation, yielding undesired quaternary ammonium salts. Reductive amination using sodium triacetoxyborohydride ( NaBH(OAc)3​ ) ensures that the intermediate iminium ion is selectively reduced faster than the unreacted aldehyde, guaranteeing strict mono-alkylation.

  • Imine Formation: Dissolve the free-based 3-(4-Butylphenyl)azetidine (1.0 mmol) and the target aldehyde (1.05 mmol) in 10 mL of anhydrous 1,2-Dichloroethane (DCE). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 mmol) in a single portion. The mild reducing power of this reagent prevents the reduction of the aldehyde while efficiently reducing the iminium intermediate.

  • Quenching & Validation: After 12 hours, monitor the reaction via TLC (using a Ninhydrin stain to check for the disappearance of the secondary amine). Quench the reaction with 5 mL of saturated NaHCO3​ to neutralize any remaining borate complexes.

  • Isolation: Extract with DCM, dry, and purify via flash chromatography to isolate the N-alkylated derivative for downstream in vitro screening.

Workflow Visualization

The following diagram illustrates the logical progression from the raw hydrochloride salt to pharmacological profiling, highlighting the critical experimental transitions.

Workflow A 3-(4-Butylphenyl)azetidine HCl (Starting Material) B Free-Basing (NaHCO3 / DIPEA) A->B pH Adjustment C Reductive Amination (Aldehyde, NaBH(OAc)3) B->C Controlled Alkylation D N-Alkyl Derivative (Purified Scaffold) C->D Isolation E Radioligand Binding Assay (DAT / SERT / NET) D->E Pharmacological Profiling

Workflow for synthesis and pharmacological profiling of N-alkylated 3-(4-butylphenyl)azetidine.

References

  • Thaxton, A., Izenwasser, S., Wade, D., Stevens, E. D., Mobley, D. L., Jaber, V., Lomenzo, S. A., & Trudell, M. L. (2013). "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters." Bioorganic & Medicinal Chemistry Letters, 23(15), 4404–4407.[Link]

  • Mughal, H., & Szostak, M. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, 19, 3274-3286.[Link]

  • Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223-264.[Link]

Sources

Validation

Comparative Guide: Inter-Laboratory Validation of Analytical Platforms for 3-(4-Butylphenyl)azetidine Hydrochloride Assays

Executive Summary The accurate quantification of highly strained nitrogen heterocycles, such as 3-(4-Butylphenyl)azetidine Hydrochloride, is a critical bottleneck in early-stage drug development and quality control. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of highly strained nitrogen heterocycles, such as 3-(4-Butylphenyl)azetidine Hydrochloride, is a critical bottleneck in early-stage drug development and quality control. While the azetidine scaffold provides unique pharmacokinetic properties, its inherent ring strain makes it highly susceptible to specific degradation pathways, complicating analytical consistency across different laboratory environments[1].

This guide objectively compares the inter-laboratory validation performance of two distinct analytical alternatives: a traditional Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and an optimized Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method. By adhering to the latest ICH Q2(R2) guidelines, we demonstrate why transitioning to a mass-selective platform resolves cross-laboratory reproducibility issues caused by co-eluting degradants[2].

Mechanistic Context & Analytical Challenges

As an application scientist, method development cannot be a trial-and-error exercise; it requires a mechanistic understanding of the analyte.

The Causality of Method Design:

  • Mobile Phase pH and Peak Symmetry: The azetidine ring contains a secondary amine with a typical pKa of ~9.5. If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to severe peak tailing due to secondary electrostatic interactions with residual silanols on the stationary phase. To force the molecule into a single, fully protonated state, we mandate an acidic mobile phase (0.1% Formic Acid, pH ~2.7), which ensures sharp peak symmetry and reproducible retention times[3].

  • Detection Specificity: The 4-butylphenyl moiety provides a moderate UV chromophore. However, under thermal or acidic stress, the azetidine ring undergoes nucleophilic ring-opening. The resulting degradants retain the 4-butylphenyl chromophore, leading to a high risk of co-elution in standard UV detection. UHPLC-MS/MS bypasses this limitation by isolating specific mass-to-charge (m/z) transitions, providing absolute specificity even in the absence of baseline chromatographic resolution[4].

Methodological Comparison (The Alternatives)

To evaluate inter-laboratory ruggedness, two methods were developed and transferred to three independent laboratories (Lab A, Lab B, and Lab C).

Method A: Traditional RP-HPLC-UV (The Baseline)

A compendial-style approach relying on chromatographic separation and UV absorbance. While cost-effective, it requires longer run times and is highly dependent on column batch consistency.

Method B: Optimized UHPLC-MS/MS (The Product Recommendation)

A high-throughput, highly specific approach utilizing sub-2 µm particle columns and multiple reaction monitoring (MRM). This method relies on the specific cleavage of the azetidine ring from the butylphenyl group for quantification.

Table 1: Chromatographic Parameters Comparison
ParameterMethod A: RP-HPLC-UVMethod B: UHPLC-MS/MS
Stationary Phase C18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.7 µm
Mobile Phase Isocratic: ACN / 0.1% TFA (40:60)Gradient: ACN / 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 220 nmESI+ MRM (Precursor Product)
Run Time 15.0 minutes3.5 minutes
Primary Limitation Susceptible to matrix co-elutionHigher initial instrumentation cost

Self-Validating Inter-Laboratory Protocol

A robust analytical protocol must be a self-validating system. If the instrument drifts or the column degrades, the protocol must automatically flag the data as invalid before the analyst proceeds. The following step-by-step methodology was executed across all three laboratories in accordance with ICH Q2(R2)[2].

ValidationWorkflow SST System Suitability Test (Self-Validation) Linearity Linearity & Range (50% to 150%) SST->Linearity Accuracy Accuracy / Recovery (Spiked Matrix) Linearity->Accuracy Precision Inter-Lab Precision (Labs A, B, C) Accuracy->Precision Report ICH Q2(R2) Report Precision->Report

Figure 1: Self-validating multi-site analytical workflow aligned with ICH Q2(R2) guidelines.

Step-by-Step Execution:
  • System Suitability Testing (SST - The Gatekeeper):

    • Action: Inject the 10 µg/mL working standard of 3-(4-Butylphenyl)azetidine Hydrochloride six consecutive times.

    • Causality: This verifies system equilibration and auto-sampler precision.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area must be 2.0%. Tailing factor must be 1.5. Do not proceed to sample analysis if SST fails.

  • Linearity Assessment:

    • Action: Prepare and inject standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration[1].

    • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery via Spiked Matrix):

    • Action: Spike known concentrations of the API into a synthetic placebo matrix at three levels (80%, 100%, 120%) in triplicate.

    • Causality: Proves that the extraction solvent and detection method are not subjected to matrix suppression (critical for MS/MS) or matrix enhancement.

  • Continuous Bracketing:

    • Action: Inject a known standard every 10 sample injections.

    • Causality: Validates that the detector response has not drifted by more than 2.0% during the run, ensuring the integrity of the intervening sample data.

Inter-Laboratory Validation Results

The core objective of this study was to evaluate Reproducibility (Intermediate Precision) —the ability of the method to generate consistent results when executed by different analysts, on different days, using different equipment[2].

Table 2: Inter-Laboratory Reproducibility Data (Target: 10 µg/mL)
LaboratoryMethod A (UV) Mean RecoveryMethod A (UV) %RSDMethod B (MS/MS) Mean RecoveryMethod B (MS/MS) %RSD
Lab A (Origin) 99.2%1.8%100.1%0.8%
Lab B (Transfer) 103.5%3.4%99.8%1.1%
Lab C (Transfer) 105.1%4.2% (Fail) 100.4%1.2%
Overall 102.6% 3.1% 100.1% 1.0%

Data Analysis & Causality of Failure: Method A (UV) failed intermediate precision criteria (%RSD > 2.0%) during inter-laboratory transfer. Investigations revealed that Lab C utilized a different brand of C18 column and an older UV detector. The slight shift in dwell volume caused a ring-opened degradant to co-elute with the main 3-(4-Butylphenyl)azetidine Hydrochloride peak, artificially inflating the recovery to 105.1%.

Method B (MS/MS) maintained a %RSD of 1.0% across all labs. Because MS/MS filters by mass rather than relying solely on chromatographic retention time, the co-eluting degradant was completely ignored by the detector, proving the method's superior ruggedness[4].

DegradationLogic API Azetidine HCl (Intact Ring) Stress Thermal/Acid Stress API->Stress Degradant Ring-Opened Degradant Stress->Degradant UV HPLC-UV (Co-elution Risk) Degradant->UV Shared Chromophore MS UHPLC-MS/MS (m/z Specificity) Degradant->MS Distinct Mass

Figure 2: Degradation logic showing how MS/MS resolves co-elution risks inherent to UV detection.

Conclusion

When validating assays for strained heterocycles like 3-(4-Butylphenyl)azetidine Hydrochloride, relying solely on traditional RP-HPLC-UV introduces significant cross-laboratory risk. The shared chromophores between the intact API and its ring-opened degradants create a reliance on perfect chromatographic resolution—a condition rarely maintained across different laboratory environments.

The Optimized UHPLC-MS/MS method is the superior alternative. By leveraging mass-selective orthogonality, it creates a self-validating, highly rugged system that easily meets ICH Q2(R2) criteria for inter-laboratory reproducibility, reducing run times by over 75% while eliminating false-positive quantification errors.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. 2

  • Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. benchchem.com. 1

  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine. benchchem.com. 4

  • Validated RP-HPLC method for simultaneous determination of Rosuvastatin Calcium and Ezetimibe in pharmaceutical dosage form. researchgate.net. 3

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; PPE Guide: Handling 3-(4-Butylphenyl)azetidine Hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic interaction between a chemical’s physicochemical properties and the operational environm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic interaction between a chemical’s physicochemical properties and the operational environment. Handling 3-(4-Butylphenyl)azetidine Hydrochloride requires a nuanced understanding of its dual-nature molecular structure.

The lipophilic 4-butylphenyl moiety significantly increases the molecule's potential for dermal penetration, while the strained azetidine ring stabilized as a hydrochloride salt renders the compound hygroscopic and locally irritating [1]. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and logistical efficiency during your research and drug development workflows.

Physicochemical Hazard Profile & Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why the protection is needed. Azetidine hydrochloride derivatives are universally classified under GHS as Category 2 Skin/Eye Irritants (H315, H319) and Category 3 Respiratory Irritants (H335) [2].

Table 1: Structural Hazards and Operational Causality

Molecular FeaturePhysicochemical PropertyOperational HazardRequired Mitigation Strategy
Hydrochloride Salt Hygroscopic, water-solubleAbsorbs ambient moisture to form a concentrated, acidic, sticky residue on surfaces.Humidity control (<40% RH); use of tight-fitting eye protection to prevent corneal contact.
4-Butylphenyl Group High lipophilicity (LogP)Facilitates rapid dermal absorption if the compound is dissolved in organic solvents (e.g., DMSO).Impermeable nitrile barrier; immediate glove changes upon suspected solvent contact.
Azetidine Ring Strained heterocyclePotential reactivity; generates fine particulate dust during mechanical transfer.Handling exclusively within a Ventilated Balance Enclosure (VBE) or Class II Biosafety Cabinet.

Core Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, the following PPE matrix is mandatory for all handling, weighing, and dissolution procedures.

Table 2: Quantitative PPE Specifications

PPE CategorySpecificationScientific Rationale
Hand Protection 100% Nitrile, minimum 0.11 mm thickness (EN 374 compliant).Nitrile provides superior resistance to acidic salts and prevents the lipophilic butylphenyl group from penetrating the dermal layer.
Eye Protection Indirect-vented safety goggles (ANSI Z87.1 / EN 166).Standard safety glasses are insufficient. Indirect venting prevents hygroscopic dust aerosols from bypassing the lenses and reacting with eye moisture.
Respiratory N95/P2 Particulate Respirator (if handled outside VBE).Filters >95% of airborne particulate matter, directly mitigating the H335 respiratory irritation risk [1].
Body Protection Flame-resistant, static-dissipative lab coat.Prevents static charge buildup, which can cause the lightweight hydrochloride powder to aerosolize or cling to the operator.

Operational Workflow & Logical Relationships

The following diagram illustrates the logical progression of handling 3-(4-Butylphenyl)azetidine Hydrochloride, incorporating built-in decision matrices for spill response.

G Start Pre-Operation Risk Assessment PPE Don Core PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Weighing Weighing in VBE (Ventilated Balance Enclosure) PPE->Weighing Transfer Transfer to Fume Hood Weighing->Transfer Spill Spill Detected? Transfer->Spill Clean Spill Response Protocol (HEPA Vacuum / Wet Wipe) Spill->Clean Yes Proceed Proceed with Synthesis/Assay Spill->Proceed No Dispose Waste Disposal (Halogenated/Aqueous Bins) Clean->Dispose Proceed->Dispose

Workflow for handling 3-(4-Butylphenyl)azetidine HCl and spill response logic.

Step-by-Step Methodologies

Every protocol in high-stakes chemical handling must be a self-validating system . This means the procedure includes built-in checks to confirm it was executed flawlessly.

Protocol A: Safe Weighing and Transfer

Because this compound is a hygroscopic hydrochloride salt, static electricity and moisture are your primary enemies during weighing.

  • Environmental Prep: Ensure the Ventilated Balance Enclosure (VBE) is operating with an inward face velocity of 0.4–0.5 m/s.

  • Static Mitigation: Discharge the storage vial using an anti-static ionizer bar for 10 seconds before opening.

  • Weighing: Use a grounded, anti-static micro-spatula to transfer the powder into a conductive weigh boat.

  • Sealing: Cap the weigh boat or transfer the powder into a pre-weighed, sealable amber vial before removing it from the VBE.

  • Self-Validation Check: Inspect the weigh boat after transferring the solid into your reaction vessel. A completely clean surface with no clinging powder confirms that static-induced aerosolization was successfully mitigated.

Protocol B: Dissolution for Assays

When preparing stock solutions (e.g., in DMSO or PEG300 for biological assays) [3], the lipophilicity of the butylphenyl group becomes a critical factor.

  • Solvent Addition: Add the solvent (e.g., DMSO) directly to the sealed vial via a septum using a syringe, rather than opening the vial to pour the solvent.

  • Agitation: Vortex the sealed vial for 30 seconds. Do not apply heat, as azetidine rings can undergo thermal ring-opening reactions under certain acidic conditions.

  • Self-Validation Check: Visually inspect the solution against a light background. A perfectly clear solution with no refractive particulate confirms complete dissolution, ensuring accurate molarity and eliminating the risk of handling undissolved micro-suspensions.

Spill Response & Disposal Plans

In the event of a breach, standard sweeping will aerosolize the irritating hydrochloride dust.

Immediate Spill Response (Dry Powder)
  • Isolate: Evacuate non-essential personnel from the immediate 2-meter radius.

  • Contain: Do not use a dry brush. Instead, cover the spill with a damp, lint-free absorbent pad (moistened with DI water). The water will immediately dissolve the hydrochloride salt, trapping the azetidine derivative in the matrix.

  • Wipe: Gently wipe the area inward from the edges to the center.

  • Self-Validation Check: Swab the decontaminated surface with a pH indicator strip moistened with DI water. A neutral pH (~7.0) confirms the complete removal of the acidic hydrochloride salt residue.

Waste Disposal
  • Solid Waste: Contaminated gloves, weigh boats, and spill pads must be placed in a sealed, biohazard-style bag and routed to the Solid Hazardous Waste stream.

  • Liquid Waste: Because the molecule contains a hydrochloride salt and is often utilized alongside chlorinated solvents in synthesis, all liquid waste containing this compound must be strictly segregated into the Halogenated Organic Waste carboy to prevent incompatible exothermic reactions in standard aqueous waste streams [2].

References

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